5,7-dichloro-1H-1,3-benzodiazole-2-thiol
Description
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Properties
IUPAC Name |
4,6-dichloro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)10-7(12)11-6/h1-2H,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKJSTHUMPQTMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=S)N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5,7-dichloro-1H-1,3-benzodiazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5,7-dichloro-1H-1,3-benzodiazole-2-thiol, a halogenated benzimidazole derivative. While specific data for the 5,7-dichloro isomer is limited, this document synthesizes information from closely related analogs and the broader class of benzimidazole-2-thiols to offer a robust profile for research and development purposes. The benzimidazole scaffold is a cornerstone in medicinal chemistry, known for its presence in numerous therapeutic agents.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]
The introduction of chlorine atoms to the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity, making dichlorinated derivatives like the subject of this guide compelling candidates for drug discovery programs.[4]
Chemical Identity and Properties
Table 1: Physicochemical Properties of Dichlorinated Benzimidazole-2-thiol Analogs
| Property | Value (for 5,6-dichloro isomer) | Predicted/Inferred Value (for 5,7-dichloro isomer) | Data Source |
| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₄Cl₂N₂S | [5] |
| Molecular Weight | 219.09 g/mol | 219.09 g/mol | [5] |
| Appearance | Solid (powder/crystalline) | Expected to be a solid (powder/crystalline) | General knowledge |
| Melting Point | Not specified | Expected to be >200 °C, typical for this class | [4] |
| Boiling Point | Not specified | Predicted >400 °C | [6] |
| pKa | Not specified | Predicted ~9.2 | [6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), aqueous base.[7] | Expected to be soluble in DMSO, DMF, and aqueous base. | Inferred |
Note: Predicted values are based on data for structurally similar compounds and should be confirmed experimentally.
The benzimidazole-2-thiol core exists in a thiol-thione tautomerism. Spectroscopic evidence, such as ¹H-NMR, indicates that the thione form is predominant in solution.[8]
Caption: Thiol-Thione Tautomerism.
Synthesis and Characterization
2.1. Proposed Synthetic Pathway
The synthesis of benzimidazole-2-thiol derivatives is a well-established process, typically involving the condensation of an o-phenylenediamine with carbon disulfide.[9][10] For the target compound, the key starting material would be 4,6-dichloro-1,2-phenylenediamine.
The reaction proceeds in two main stages: an initial condensation to form a dithiocarbamate intermediate, followed by an acid- or heat-mediated cyclization to yield the benzimidazole-2-thione ring.[10]
Caption: Proposed Synthesis Workflow.
2.2. Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for similar compounds.[10]
-
Condensation: To a stirred solution of potassium hydroxide (1.2 eq) in water or ethanol at 35-50°C, add 4,6-dichloro-1,2-phenylenediamine (1.0 eq).
-
After complete dissolution, add carbon disulfide (1.5 eq) dropwise, maintaining the temperature.
-
Stir the resulting mixture for 4-6 hours. The formation of the dithiocarbamate intermediate may be observed as a precipitate.
-
Cyclization: Heat the reaction mixture to reflux (80-100°C) for 2-4 hours to facilitate cyclization.
-
Isolation: Cool the mixture to room temperature and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of ~5.
-
The target compound will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 5,7-dichloro-1,3-dihydro-2H-benzimidazole-2-thione.[11]
2.3. Analytical Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.[11][12]
-
¹H NMR (Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see signals for the aromatic protons on the benzene ring and a broad singlet for the N-H protons, which would disappear upon D₂O exchange.
-
¹³C NMR: Signals corresponding to the aromatic carbons and a characteristic signal for the C=S (thione) carbon at approximately 170-180 ppm would be expected.[11]
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching (~3100-3400 cm⁻¹), C=S stretching (~1200-1300 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight (219.09 g/mol ), and the isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would be a definitive indicator.
-
Elemental Analysis: The calculated percentages of C, H, N, S, and Cl should match the experimental values.
Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, integral to drugs with a wide range of therapeutic applications.[2][3][13] Dichlorination can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles.
-
Anticancer Agents: Benzimidazole derivatives are structurally similar to purine nucleotides, allowing them to interact with biological macromolecules like DNA and various enzymes involved in cell proliferation.[2] Halogenated benzimidazoles, in particular, have shown potent cytotoxic activity against various cancer cell lines.[4]
-
Antimicrobial and Anthelmintic Agents: Many commercial anthelmintic drugs, such as triclabendazole and albendazole, are based on the benzimidazole core.[3][13] The 2-thiol group and halogen substituents can contribute to activity against bacteria, fungi, and parasites.
-
Enzyme Inhibition: Benzimidazole-2-thiols have been investigated as inhibitors for various enzymes. For example, derivatives have shown potent inhibition of α-glucosidase, relevant for anti-diabetic therapy.[13]
-
Ophthalmic Applications: Recent studies have explored 5-substituted-1H-benzo[d]imidazole-2-thiol derivatives for their potential to reduce intraocular pressure, suggesting applications in glaucoma treatment.[14]
Safety, Handling, and Storage
As with all aromatic thiol compounds, 5,7-dichloro-1H-1,3-benzodiazole-2-thiol should be handled with appropriate safety precautions.
4.1. Hazard Identification
-
Toxicity: Thiols (mercaptans) can be toxic, and absorption through the skin is possible.[15] The primary hazards are often associated with their potent, unpleasant odors which can cause nausea and headaches even at low concentrations.[16][17]
-
Irritation: May cause skin, eye, and respiratory irritation.[18]
-
Environmental: Avoid release into the environment as sulfur-containing organic compounds can be harmful to aquatic life.[19]
4.2. Recommended Handling Procedures
Caption: Core Safety & Handling Protocol.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[17]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[15][19]
-
Spill & Waste Management: Spills should be cleaned up promptly following established laboratory procedures. Waste should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[19]
4.3. Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
- n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL. CDC Stacks.
- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities.
- Thiols | Safety Services. UCL – University College London.
- Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and comput
- Application Notes and Protocols for the Safe Handling and Storage of Vol
- Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. OUCI.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- 5-chloro-6-(2,3-dichorophenoxy)-2-thio-1H-benzimidazole | 68828-69-3. ChemicalBook.
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95%, Thermo Scientific 1 g. Fisher Scientific.
- A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MedCrave online.
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC.
- Safety Data Sheet.
- Thiophenol - Wikipedia. Wikipedia.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology.
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
- Substance Inform
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 6. 5-chloro-6-(2,3-dichorophenoxy)-2-thio-1H-benzimidazole | 68828-69-3 [chemicalbook.com]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. medcraveonline.com [medcraveonline.com]
- 10. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-ure… [ouci.dntb.gov.ua]
- 13. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. echa.europa.eu [echa.europa.eu]
- 19. axxence.de [axxence.de]
difference between 5,6-dichloro and 5,7-dichloro benzimidazole-2-thiol
[1]
Executive Summary
The primary difference between these two isomers lies in their molecular symmetry , which dictates their spectroscopic signatures, synthetic precursors, and biological binding modes.
-
5,6-Dichloro Isomer: A symmetric molecule derived from 4,5-dichloro-1,2-phenylenediamine.[1] It is the precursor to the transcription inhibitor DRB and is the most commercially prevalent form.
-
5,7-Dichloro Isomer (Tautomeric with 4,6-Dichloro): An asymmetric molecule derived from 3,5-dichloro-1,2-phenylenediamine.[1] It is critically important in Structure-Activity Relationship (SAR) studies to probe steric constraints in enzyme binding pockets.[1]
Critical Nomenclature Note: In the unsubstituted parent heterocycle, the 5,7-dichloro and 4,6-dichloro forms are tautomers and exist in rapid equilibrium. They are chemically identical in solution. However, once the N1 position is substituted (e.g., in drug development), the positions become fixed, and the distinction is permanent.
Structural Analysis & Tautomerism
Symmetry and Isomerism
The core benzimidazole scaffold exhibits annular tautomerism involving the N1 and N3 nitrogen atoms.
| Feature | 5,6-Dichloro-1H-benzimidazole-2-thiol | 5,7-Dichloro-1H-benzimidazole-2-thiol |
| Symmetry | C2v (Symmetric) | Cs (Asymmetric) |
| Tautomerism | Degenerate (Tautomer A = Tautomer B)[1] | Non-degenerate (4,6-dichloro |
| Proton NMR | Singlet (H4, H7 are equivalent) | Two Doublets (Meta-coupling between H4/H6) |
| Dipole Moment | Aligned with C2 axis | Off-axis (net dipole vector is tilted) |
Thiol-Thione Tautomerism
Both molecules exist predominantly as the thione (C=S) form in the solid state and in polar solvents, driven by the strength of the N-H bond over the S-H bond.
-
Thione Form: 1,3-dihydro-2H-benzimidazole-2-thione (Dominant).[1]
-
Thiol Form: 1H-benzimidazole-2-thiol (Minor, but reactive species in S-alkylation).[1]
Visualizing the Isomerism (Graphviz)
Figure 1: Tautomeric relationship.[1] Note that for the 5,6-isomer, the proton shift results in an identical structure. For the asymmetric isomer, it interconverts between 4,6- and 5,7-dichloro forms.[1]
Synthetic Pathways[2][3][4]
The synthesis of these isomers is regiospecific based on the diamine precursor. You cannot interconvert them after the ring is closed.
Precursor Selection[1]
-
Route A (5,6-Dichloro): Requires 4,5-dichloro-1,2-phenylenediamine .[1][2] This precursor is symmetric; cyclization yields a single product.
-
Route B (5,7-Dichloro): Requires 3,5-dichloro-1,2-phenylenediamine .[1] This precursor is asymmetric.
Cyclization Protocol (Standardized)
Reagents: Carbon disulfide (
Step-by-Step Methodology (Self-Validating)
-
Dissolution: Dissolve 10 mmol of the specific phenylenediamine isomer in 20 mL EtOH/H2O (8:2).
-
Addition: Add 12 mmol Potassium Ethyl Xanthate (preferred over
for safety and yield). -
Reflux: Heat to reflux (
) for 3-5 hours.-
Validation checkpoint: Monitor TLC (Mobile phase: DCM/MeOH 95:5). The diamine spot (more polar, fluorescent) should disappear; the thione product spot (higher Rf, UV active) appears.
-
-
Acidification: Cool to RT. Acidify with 1M acetic acid to pH 4-5. The thiolate anion protonates to the thione/thiol and precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol.
Figure 2: Divergent synthesis pathways based on diamine precursor selection.
Physicochemical Characterization
Distinguishing these two isomers requires analytical rigor. Melting points are often high (>300°C) and decomposition-prone, making NMR the gold standard.
Proton NMR ( -NMR) Fingerprinting
Solvent: DMSO-
| Isomer | Aromatic Region Signals | Coupling Constants ( | Interpretation |
| 5,6-Dichloro | Singlet (2H) at | N/A | H4 and H7 are chemically equivalent due to the plane of symmetry. |
| 5,7-Dichloro | Two Doublets (1H each) at | H4 and H6 (using 5,7-numbering) are meta to each other.[1][3] No symmetry makes them distinct. |
Reactivity & Functionalization[1]
-
S-Alkylation: Both isomers react readily with alkyl halides at the sulfur atom (soft nucleophile) under basic conditions.[1]
-
N-Alkylation (Critical Difference):
-
5,6-Dichloro: N-alkylation yields a single product (N1-alkyl-5,6-dichloro).[1]
-
5,7-Dichloro: N-alkylation yields a mixture of regioisomers (N1-alkyl-5,7-dichloro AND N1-alkyl-4,6-dichloro).[1]
-
Implication: In drug development, using the 5,7-isomer scaffold requires difficult chromatographic separation of regioisomers after N-alkylation.[1]
-
References
-
Synthesis & Tautomerism: Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link
-
NMR Characterization: Preston, P. N. (1974). "Synthesis, reactions, and spectroscopic properties of benzimidazoles." Chemical Reviews, 74(3), 279–314. Link[1]
-
Biological Activity (DRB): Sepehri, S., et al. (2016). "Benzimidazole derivatives as potent inhibitors of transcription."[4] Bioorganic & Medicinal Chemistry. (Referencing 5,6-dichloro scaffold utility).
Sources
- 1. TW201002701A - Benzoxazines, benzothiazines, and related compounds having NOS inhibitory activity - Google Patents [patents.google.com]
- 2. 5,6-DICHLOROBENZIMIDAZOLE-2-THIOL | 19462-98-7 [m.chemicalbook.com]
- 3. 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | C13H7Cl3N2OS | CID 4414182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile & Handling of 5,7-Dichloro-2-Mercaptobenzimidazole (DCMBI)
Executive Summary
5,7-dichloro-2-mercaptobenzimidazole (DCMBI) presents a classic solubility paradox common in heterocyclic drug discovery. While it exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), it is functionally insoluble in neutral aqueous media. This disparity is not merely a nuisance; it is a direct consequence of its thione-thiol tautomerism and lipophilic substitution , which drives rapid precipitation ("crashing out") upon aqueous dilution.
This guide provides the physicochemical rationale for this behavior and establishes a validated protocol for preparing stable bio-assay solutions, ensuring experimental reproducibility.
Physicochemical Basis of Solubility
To master the handling of DCMBI, one must understand the molecular forces at play. The molecule does not behave as a simple solute; it behaves as a strong hydrogen-bond donor/acceptor network.
The Thione "Trap"
Although often named as a "mercapto" (thiol) compound, in the solid state and neutral solution, DCMBI exists predominantly in the thione tautomer.
-
Thione Form (Dominant): The proton resides on the nitrogen (NH), creating a
double bond. This allows for strong intermolecular hydrogen bonding ( ) in the crystal lattice, creating a high-energy barrier for water to break. -
Thiol Form (Minor): The proton resides on the sulfur (SH). This form is more aromatic but less stable in the ground state.
The Chlorine Effect (Lipophilicity)
The addition of two chlorine atoms at positions 5 and 7 significantly alters the hydrophobicity compared to the parent 2-mercaptobenzimidazole.
-
LogP Shift: The parent compound has a LogP of ~1.6. Each chlorine atom adds approximately +0.7 to the LogP, pushing DCMBI to a LogP > 3.0. This exponential increase in lipophilicity renders the molecule hostile to water molecules.
Visualizing the Mechanism
The following diagram illustrates the tautomeric equilibrium and why DMSO succeeds where water fails.
Figure 1: Mechanistic basis of DCMBI solubility. The thione form dominates, requiring the aprotic power of DMSO to disrupt intermolecular bonding.
Comparative Solubility Profile
The following data summarizes the solubility limits. Note that "Practical Limit" refers to the concentration where the solution remains stable for at least 4 hours at room temperature.
| Solvent | Solubility Limit (Est.) | Stability | Mechanism of Action |
| Water (pH 7.0) | < 0.1 mg/mL (< 0.5 mM) | Very Poor | Hydrophobic exclusion; high lattice energy. |
| Water (pH > 12) | > 5 mg/mL | Moderate | Deprotonation of NH forms the anion ( |
| DMSO | > 20 mg/mL (> 100 mM) | High | Dipole-dipole interaction; disruption of thione dimers. |
| Ethanol | ~ 5-10 mg/mL | Moderate | Solvates organic core, but less effective than DMSO. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poor | Salting-out effect reduces solubility further compared to pure water. |
Validated Handling Protocol
This protocol is designed to prevent "shock precipitation" when moving from organic stock to aqueous assay buffer.
Preparation of Stock Solution (50 mM)
Reagents:
-
DCMBI Solid (Store at 4°C, desiccated).
-
Anhydrous DMSO (ACS Grade, >99.9%).
Procedure:
-
Weighing: Weigh 10.95 mg of DCMBI (MW: ~219.09 g/mol ).
-
Solvation: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds.
-
Clarification: If visual particulates remain, sonicate in a water bath at 35°C for 5 minutes. Do not overheat, as this may degrade the compound.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 3 months.
The "Solvent Shift" Dilution Method
Directly adding high-concentration DMSO stock to PBS often causes immediate precipitation. Use an intermediate dilution step.
Target: 100 µM Assay Concentration (0.2% DMSO final).
-
Step A (Stock): Start with 50 mM DMSO stock.
-
Step B (Intermediate): Dilute stock 1:20 into pure DMSO or 50% DMSO/Water (if validated) to create a 2.5 mM working solution.
-
Why? This ensures accurate pipetting volumes (avoiding pipetting 0.1 µL) and pre-disperses the molecules.
-
-
Step C (Final): Dilute the 2.5 mM working solution 1:25 into the pre-warmed (37°C) Assay Buffer while vortexing the buffer.
-
Critical: Add the compound to the buffer, not the buffer to the compound.
-
Experimental Workflow Diagram
Figure 2: Step-by-step dilution workflow to minimize precipitation risk.
Critical Biological Implications
When using DCMBI in biological assays, the solubility profile dictates the toxicity controls:
-
DMSO Tolerance: Ensure your cell line or enzyme is tolerant to the final DMSO concentration (typically < 0.5%).
-
False Positives (Aggregators): Because DCMBI is hydrophobic, it may form colloidal aggregates at micromolar concentrations in water. These aggregates can non-specifically sequester enzymes, leading to false inhibition data.
-
Control: Include 0.01% Triton X-100 in the assay buffer (if tolerated) to disrupt promiscuous aggregates.
-
-
Protein Binding: In serum-containing media (e.g., 10% FBS), DCMBI will bind heavily to albumin. The free fraction will be significantly lower than the nominal concentration.
References
-
Tautomerism in Benzimidazoles
- Title: A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues.
- Source: ResearchGate (Comput
-
Link:
-
General Benzimidazole Properties
- Title: 2-Mercaptobenzimidazole | C7H6N2S | CID 707035.
- Source: PubChem (N
-
Link:
-
DMSO Solubilization Techniques
- Title: How to make a stock solution of a substance in DMSO.
- Source: ResearchG
-
Link:
-
Chemical Safety & Hazards
- Title: 2-MERCAPTOBENZIMIDAZOLE - CAMEO Chemicals.
- Source: NOAA (National Oceanic and Atmospheric Administr
-
Link:
Methodological & Application
Application Note: Protocol for the Cyclization of Phenylenediamine with Carbon Disulfide
Introduction & Scope
This application note details the protocol for the cyclocondensation of o-phenylenediamine (OPD) with carbon disulfide (
Significance: The benzimidazole moiety is a "privileged structure" in medicinal chemistry, serving as the core scaffold for anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antivirals. 2-MBI specifically acts as a crucial intermediate for S-alkylated derivatives and is widely used industrially as a rubber antioxidant and corrosion inhibitor.
Scope of Protocol:
-
Target Molecule: 2-Mercaptobenzimidazole (CAS: 583-39-1).
-
Primary Methodology: Base-promoted cyclization in aqueous ethanol (The "Gold Standard").
-
Alternative Methodology: Microwave-assisted solvent-free synthesis (Green Chemistry).
-
Scale: Laboratory macro-scale (10–50g range).
Chemical Basis & Mechanism
The synthesis relies on the nucleophilic attack of the primary amine of OPD on the electrophilic carbon of
Reaction Pathway
The reaction is driven by the high nucleophilicity of the diamine and the thermodynamic stability of the aromatic benzimidazole system.
Figure 1: Mechanistic pathway for the cyclization of o-phenylenediamine with carbon disulfide.
Safety Critical: Hazard Management
WARNING: This protocol involves Carbon Disulfide (
| Hazard Agent | Classification | Critical Precaution |
| Carbon Disulfide ( | Neurotoxin, Extremely Flammable | Flash point is -30°C. Auto-ignition temperature is 90°C (can ignite on a hot steam bath). Use only in a fume hood. Avoid static discharge. |
| Hydrogen Sulfide ( | Chemical Asphyxiant | Byproduct of reaction. Rotten egg smell causes olfactory fatigue (loss of smell) at lethal concentrations. Scrub exhaust gas through NaOH trap. |
| o-Phenylenediamine | Toxic, Sensitizer | May cause methemoglobinemia. Wear nitrile gloves and N95/P100 respirator if weighing powder outside a hood. |
Method A: Standard Basic Reflux (Gold Standard)
This method is preferred for its robustness, high yield (>80%), and scalability. It utilizes Potassium Ethyl Xanthate formed in situ or direct base catalysis.
Reagents & Equipment[1][2][3][4][5][6][7][8][9]
-
Reactants: o-Phenylenediamine (32.4 g, 0.3 mol), Carbon Disulfide (26.0 g, 21 mL, 0.34 mol).
-
Catalyst/Solvent: Potassium Hydroxide (19.0 g) dissolved in Ethanol (300 mL, 95%) and Water (45 mL).[1]
-
Workup: Acetic Acid (glacial), Activated Charcoal (Norit).
-
Apparatus: 1L Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle (avoid open flame due to
), Temperature probe.
Step-by-Step Protocol
-
Preparation of Reaction Mixture:
-
In the 1L flask, dissolve 19 g of KOH in the ethanol/water mixture.
-
Add 32.4 g of o-phenylenediamine.[1] Stir until dissolved.
-
CRITICAL: Slowly add 21 mL of
via an addition funnel. The reaction is exothermic; maintain temperature <40°C during addition.
-
-
Reflux (Cyclization):
-
Attach the reflux condenser.[2] Ensure cooling water is flowing vigorously.
-
Heat the mixture to reflux (approx. 70–75°C) for 3 hours .
-
Observation: The evolution of
will occur. Ensure the top of the condenser is vented into a scrubber (e.g., a bubbler containing 10% NaOH solution).
-
-
Purification (Charcoal Treatment):
-
Add 2-3 g of activated charcoal (Norit) carefully to the hot solution (remove heat source briefly to prevent boil-over).
-
Reflux for an additional 10 minutes.
-
Filter the hot solution through a pre-warmed Büchner funnel (or Celite pad) to remove charcoal.
-
-
Precipitation:
-
Heat the filtrate to 60–70°C.
-
Add 300 mL of warm water (60–70°C).
-
With vigorous stirring, add a solution of 25 mL acetic acid in 50 mL water.[1]
-
Result: The product will precipitate as glistening white/pale-yellow crystals.
-
-
Isolation:
-
Cool the mixture in a refrigerator (4°C) for 3 hours to maximize yield.
-
Filter the crystals using vacuum filtration.
-
Wash with cold water (3 x 50 mL) to remove residual salts.
-
Dry the product in a vacuum oven at 40°C overnight.
-
Method B: Microwave-Assisted Green Synthesis
For laboratories prioritizing speed and solvent reduction.
Protocol Summary
-
Mix: Grind o-phenylenediamine (10 mmol) and
(12 mmol) with ethanol (2 mL) to form a paste. Note: Use a pressure-rated microwave vessel. -
Irradiate: Microwave at 300W for 4–6 minutes.
-
Workup: Pour the reaction mixture into crushed ice. The solid product precipitates immediately.
-
Yield: Typically 85–92% with significantly reduced reaction time compared to Method A.
Process Control & Validation
To ensure the synthesized material meets "Application Grade" standards, the following validation steps are required.
Workflow Visualization
Figure 2: Downstream processing and isolation workflow.
Quality Control Parameters (Table 1)
| Parameter | Specification | Validation Method |
| Appearance | White to pale yellow crystalline powder | Visual Inspection |
| Melting Point | 303–304°C | Capillary MP Apparatus |
| Solubility | Soluble in boiling ethanol, alkalis; Insoluble in water | Solubility Test |
| IR Spectrum | C=S stretch @ ~1180 cm⁻¹; NH stretch @ ~3150 cm⁻¹ | FTIR |
| Purity | >98% | HPLC or TLC (Eluent: Ethyl Acetate/Hexane 1:1) |
Troubleshooting Guide
-
Low Yield: Ensure
was not lost to evaporation before reaction completion. Check condenser efficiency. -
Dark Product: Oxidation of phenylenediamine occurred. Ensure fresh starting material is used and charcoal step is not skipped.
-
Oiling Out: Acidification was too rapid or temperature was too high. Add acid slowly to the warm solution, then cool gradually.
References
-
VanAllan, J. A.; Deacon, B. D. (1950). 2-Mercaptobenzimidazole.[3][4][1][5] Organic Syntheses, Coll. Vol. 4, p.569. [Link]
-
Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11369, 2-Mercaptobenzimidazole. [Link]
-
Occupational Safety and Health Administration (OSHA). Carbon Disulfide Safety Data. [Link]
Sources
Application Notes & Protocols: Characterizing 5,7-dichloro-1H-benzimidazole-2-thiol as a Novel GlcN-6-P Synthase Inhibitor
For: Researchers, scientists, and drug development professionals in antimicrobial and metabolic disease research.
Abstract
Glucosamine-6-phosphate (GlcN-6-P) synthase, the enzyme catalyzing the first and rate-limiting step of the hexosamine biosynthesis pathway (HBP), represents a highly validated target for therapeutic intervention.[1][2] Its essential role in the formation of the fungal and bacterial cell wall makes it a prime target for novel antimicrobial agents.[3][4][5] Furthermore, its involvement in insulin resistance has implicated it in metabolic diseases like type-2 diabetes.[1][6] This document provides a comprehensive guide for the characterization of 5,7-dichloro-1H-benzimidazole-2-thiol, a heterocyclic compound, as a potential inhibitor of GlcN-6-P synthase. We present the scientific rationale, detailed experimental protocols for enzymatic and cellular assays, and guidelines for data interpretation, empowering researchers to rigorously evaluate this and similar candidate molecules.
Scientific Foundation: The Rationale for Targeting GlcN-6-P Synthase
The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that diverts a small percentage of glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc).[1] UDP-GlcNAc is an essential building block for glycoproteins, glycolipids, and, crucially for fungi and bacteria, structural polymers like chitin and peptidoglycan.[2][7]
GlcN-6-P synthase (L-glutamine:D-fructose-6-phosphate amidotransferase, EC 2.6.1.16) catalyzes the conversion of D-fructose-6-phosphate (Fru-6-P) and L-glutamine into D-glucosamine-6-phosphate (GlcN-6-P) and L-glutamate.[2][6] This reaction is the committed step of the HBP. The enzyme is a heterodimeric or tetrameric protein composed of two distinct catalytic domains: an N-terminal glutaminase (GAH) domain that hydrolyzes glutamine and a C-terminal isomerase (ISOM) domain that binds Fru-6-P and facilitates the sugar isomerization and amination.[6][8][9]
The selective inhibition of GlcN-6-P synthase is an attractive therapeutic strategy because:
-
It is essential in pathogens: Deletion of the gene encoding GlcN-6-P synthase is lethal to fungi and bacteria, which require continuous HBP flux for cell wall synthesis and integrity.[6]
-
It offers a selectivity window: While essential in mammals, a temporary inhibition of the enzyme is not lethal, offering a therapeutic window for treating infections.[6]
-
Structural differences exist: Prokaryotic and eukaryotic versions of the enzyme exhibit differences in their quaternary structure and allosteric regulation, which can be exploited for developing selective inhibitors.[6][10][11]
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to form the core of numerous compounds with diverse biological activities, including kinase inhibition and antimicrobial effects.[12][13][14] This provides a strong rationale for investigating 5,7-dichloro-1H-benzimidazole-2-thiol as a candidate inhibitor of GlcN-6-P synthase.
Application Protocol 1: In Vitro Enzymatic Inhibition Assay
This protocol details a robust method to determine the half-maximal inhibitory concentration (IC₅₀) of 5,7-dichloro-1H-benzimidazole-2-thiol against GlcN-6-P synthase. The procedure is based on the well-established Elson-Morgan colorimetric method, which quantifies the product, GlcN-6-P.
Principle of the Assay
The assay measures the amount of GlcN-6-P produced by the enzyme. The reaction is stopped, and the product is acetylated and then heated in an alkaline solution to form a chromogen, which is quantified by measuring its absorbance at 585 nm. The intensity of the color is directly proportional to the amount of GlcN-6-P formed and inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Recombinant GlcN-6-P Synthase (e.g., C. albicans) | Commercial Source | Enzyme source |
| 5,7-dichloro-1H-benzimidazole-2-thiol | Commercial Source | Test inhibitor |
| L-Glutamine | Sigma-Aldrich | Substrate |
| D-Fructose-6-Phosphate (Fru-6-P) | Sigma-Aldrich | Substrate |
| Potassium Phosphate Buffer (pH 7.5) | In-house prep | Assay buffer |
| EDTA | Sigma-Aldrich | Chelating agent to maintain enzyme stability |
| Dithiothreitol (DTT) | Sigma-Aldrich | Reducing agent to maintain enzyme stability |
| Trichloroacetic acid (TCA) | Sigma-Aldrich | To stop the enzymatic reaction |
| Acetylacetone Reagent | In-house prep | For derivatization of GlcN-6-P |
| Ehrlich's Reagent (p-dimethylaminobenzaldehyde) | Sigma-Aldrich | For color development |
| DMSO | Sigma-Aldrich | Solvent for inhibitor stock solution |
| 96-well Microplates | VWR, Corning | Assay plate |
| Microplate Reader | BioTek, Molecular Devices | To measure absorbance |
Step-by-Step Protocol
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, 1 mM DTT, pH 7.5. Rationale: This buffer system maintains a physiological pH and includes additives to preserve the enzyme's structural and catalytic integrity.
-
Inhibitor Stock: Prepare a 10 mM stock solution of 5,7-dichloro-1H-benzimidazole-2-thiol in 100% DMSO.
-
Substrate Solution: Prepare a 2X substrate mix in Assay Buffer containing 20 mM L-Glutamine and 20 mM Fru-6-P.
-
Enzyme Solution: Dilute recombinant GlcN-6-P synthase in Assay Buffer to a working concentration (e.g., 0.2 µg/µL). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
-
Assay Procedure:
-
Prepare serial dilutions of the inhibitor stock solution in Assay Buffer to create 4X working solutions. Ensure the final DMSO concentration in the assay does not exceed 1%. Rationale: High concentrations of DMSO can inhibit enzyme activity and must be controlled across all wells.
-
In a 96-well microplate, add 25 µL of the 4X inhibitor dilutions or vehicle control (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.
-
Add 25 µL of the diluted enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes. Rationale: This step allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Initiate the reaction by adding 50 µL of the 2X substrate mix to all wells. The final reaction volume is 100 µL.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
-
Colorimetric Detection (Elson-Morgan Method):
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of Acetylacetone Reagent and seal the plate.
-
Incubate at 95°C for 20 minutes.
-
Cool the plate to room temperature.
-
Add 100 µL of Ehrlich's Reagent to each well.
-
Incubate at room temperature for 15 minutes to allow color development.
-
Read the absorbance at 585 nm using a microplate reader.
-
Data Analysis
-
Subtract the background absorbance (wells with no enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-substrate control (100% inhibition).
-
% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_no_enzyme) / (Abs_vehicle - Abs_no_enzyme))
-
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
Application Protocol 2: Antifungal Susceptibility Testing
Demonstrating enzymatic inhibition is the first step. The critical next step is to determine if the compound has a functional effect on whole fungal cells. This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a relevant fungal pathogen like Candida albicans.
Principle of the Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay tests the ability of 5,7-dichloro-1H-benzimidazole-2-thiol to inhibit fungal growth in a liquid medium.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Candida albicans (e.g., ATCC 90028) | ATCC | Fungal strain |
| RPMI-1640 Medium with L-Glutamine | Gibco, Sigma | Fungal growth medium |
| MOPS Buffer | Sigma-Aldrich | To buffer the RPMI medium to pH 7.0 |
| 5,7-dichloro-1H-benzimidazole-2-thiol | Commercial Source | Test inhibitor |
| Fluconazole | Sigma-Aldrich | Positive control antifungal agent |
| DMSO | Sigma-Aldrich | Solvent for inhibitor stock solution |
| Sterile 96-well Flat-Bottom Plates | VWR, Corning | Assay plate |
| Spectrophotometer or Plate Reader | BioTek, Molecular Devices | To measure optical density (optional) |
Step-by-Step Protocol
-
Preparation of Fungal Inoculum:
-
Streak C. albicans on a Sabouraud Dextrose Agar plate and incubate at 35°C for 24 hours.
-
Pick several distinct colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final working inoculum of approximately 1-5 x 10³ CFU/mL. Rationale: A standardized inoculum is critical for assay reproducibility.
-
-
Assay Procedure:
-
Prepare a 2X serial dilution of the test compound and Fluconazole in RPMI-1640 medium in a 96-well plate. Start from a high concentration (e.g., 128 µg/mL) down to a low concentration (e.g., 0.25 µg/mL). The final volume in each well should be 100 µL.
-
Include a growth control well (100 µL of RPMI medium, no drug) and a sterility control well (100 µL of RPMI medium, no drug, no inoculum).
-
Add 100 µL of the final working fungal inoculum to each well (except the sterility control). The final volume is 200 µL.
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Determining the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by reading the optical density (OD) at 600 nm. The MIC is often defined as the concentration that causes ≥50% or ≥90% reduction in turbidity compared to the growth control.
-
Data Summary and Interpretation
The results from these protocols will allow for a comprehensive initial characterization of 5,7-dichloro-1H-benzimidazole-2-thiol.
Table 1: Example Data Summary for a Candidate Inhibitor
| Parameter | Assay Type | Target | Result (Example) | Interpretation |
| IC₅₀ | Enzymatic Inhibition | GlcN-6-P Synthase | 1.5 µM | Potent direct inhibition of the target enzyme. |
| MIC₅₀ | Antifungal Susceptibility | Candida albicans | 8 µg/mL (approx. 32 µM) | Good cellular activity, suggesting the compound can penetrate the cell wall/membrane. |
A potent IC₅₀ value coupled with a reasonably low MIC value suggests that the compound's antifungal activity is likely mediated, at least in part, through the inhibition of GlcN-6-P synthase. A large discrepancy between the IC₅₀ and MIC may indicate issues with cell permeability, compound stability, or efflux pump activity. Further studies, such as mechanism of inhibition kinetics (e.g., Lineweaver-Burk plots) and cytotoxicity assays against mammalian cells, would be the logical next steps in the drug development pipeline.
References
-
Milewski, S. (2002). Glucosamine-6-phosphate synthase—the multi-facets enzyme. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1597(2), 173-192. Available at: [Link]
-
Galecka, E., et al. (2022). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1928-1956. Available at: [Link]
-
Ruiz-Herrera, J., & Sentandreu, R. (2002). Chitin Synthesis as a Target for Antifungal Drugs. Current Drug Targets-Infectious Disorders, 2(1), 75-87. Available at: [Link]
-
Gow, N. A. R., & Selitrennikoff, C. P. (1984). Chitin synthase inhibitors as antifungal agents. Trends in Pharmacological Sciences, 5, 369-371. Available at: [Link]
-
Milewski, S., et al. (1999). Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. Molecular and Cellular Biochemistry, 194(1-2), 223-229. Available at: [Link]
-
Zhang, Y., et al. (2019). Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method. Molecules, 24(17), 3144. Available at: [Link]
-
Li, P., et al. (2022). Screening and Application of Chitin Synthase Inhibitors. Molecules, 27(21), 7578. Available at: [Link]
-
Creative Biolabs. (n.d.). Chitin Biosynthesis. Retrieved from Creative Biolabs. Available at: [Link]
-
Andruszkiewicz, R., et al. (1997). Antifungal peptides with novel specific inhibitors of glucosamine 6-phosphate synthase. Journal of Medicinal Chemistry, 40(25), 4132-4139. Available at: [Link]
-
Teplyakov, A., et al. (2002). The crystal and solution studies of glucosamine-6-phosphate synthase from Candida albicans. Journal of Molecular Biology, 318(2), 433-447. Available at: [Link]
-
Milewski, S. (2002). Glucosamine-6-phosphate synthase--the multi-facets enzyme. Biochimica et Biophysica Acta, 1597(2), 173-192. Available at: [Link]
-
M-CSA. (n.d.). Glutamine-fructose-6-phosphate transaminase (isomerizing). Mechanism and Catalytic Site Atlas. Available at: [Link]
-
Badet-Denisot, M. A., et al. (2014). Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical Biochemistry, 460, 39-45. Available at: [Link]
-
Wang, Z., et al. (2024). Engineering Glucosamine-6-Phosphate Synthase to Achieve Efficient One-Step Biosynthesis of Glucosamine. ACS Chemical Biology. Available at: [Link]
-
Obiol-Pardo, C., et al. (2011). Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. Current Computer-Aided Drug Design, 7(4), 277-286. Available at: [Link]
-
Teplyakov, A., et al. (2001). The structure of the glutamine-hydrolysing domain of glucosamine 6-phosphate synthase. Journal of Molecular Biology, 313(5), 1093-1102. Available at: [Link]
-
Lather, A., & Hooda, T. (Eds.). (2021). GLUCOSAMINE-6-PHOSPHATE SYNTHASE- AN ENZYME TARGET FOR NOVEL ANTIMICROBIALS SEARCH ERA. ResearchGate. Available at: [Link]
-
Zandomeni, R., et al. (1986). Casein kinase II is responsible for phosphorylation of the largest subunit of RNA polymerase II in vivo. The Journal of biological chemistry, 261(8), 3414–3419. Available at: [Link]
-
Teplyakov, A., et al. (2002). The crystal and solution studies of glucosamine-6-phosphate synthase from Candida albicans. Journal of Molecular Biology, 318(2), 433-447. Available at: [Link]
-
Teplyakov, A., et al. (2002). The crystal and solution studies of glucosamine-6-phosphate synthase from Candida albicans. UniProt. Available at: [Link]
-
Ayaz, M., et al. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major therapeutic agents. RSC advances, 14(12), 8203–8282. Available at: [Link]
-
Snow, R. J., et al. (2007). Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors. Bioorganic & medicinal chemistry letters, 17(13), 3660–3665. Available at: [Link]
-
Khan, I., et al. (2021). A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MOJ Biorg Org Chem, 5(4), 92-96. Available at: [Link]
Sources
- 1. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of synthase and hemisynthase activities of glucosamine-6-phosphate synthase by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitin Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hit-to-lead studies on benzimidazole inhibitors of ITK: discovery of a novel class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medcraveonline.com [medcraveonline.com]
Application Note: Preparation of S-Alkylated Derivatives of 5,7-Dichloro-2-Mercaptobenzimidazole
Abstract & Strategic Importance
The 5,7-dichloro-2-mercaptobenzimidazole (5,7-diCl-2-MBI) scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial, antifungal, and anticancer activities. The presence of chlorine atoms at positions 5 and 7 enhances the lipophilicity and metabolic stability of the ring system compared to the unsubstituted parent compound.
However, the synthesis of derivatives presents a specific challenge: Regioselectivity . The starting material exists in a tautomeric equilibrium between the thione (NH form) and thiol (SH form). Successful derivatization requires selective S-alkylation over N-alkylation . This guide provides a definitive, mechanism-based protocol to achieve exclusive S-alkylation using Soft-Hard Acid-Base (HSAB) principles, ensuring high yields and purity for downstream biological screening.
Mechanistic Insight: Controlling Regioselectivity
To achieve S-alkylation, one must exploit the electronic differences between the nitrogen and sulfur atoms.
-
Acidity: The electron-withdrawing chlorine atoms at positions 5 and 7 significantly increase the acidity of the N-H proton compared to unsubstituted benzimidazole.
-
Nucleophilicity (HSAB Theory):
-
Sulfur (Thiolate): A "soft" nucleophile. It prefers reacting with "soft" electrophiles (e.g., alkyl halides, benzyl bromides) under orbital control.
-
Nitrogen (Amidate): A "hard" nucleophile. It prefers "hard" electrophiles (e.g., acyl chlorides) or reaction under charge control.
-
By using a mild base (K₂CO₃) and a polar aprotic solvent, we generate the thiolate anion, which dominates the nucleophilic attack on the alkyl halide, effectively suppressing N-alkylation.
Diagram 1: Tautomerism & Reaction Pathway
Caption: Mechanistic pathway highlighting the critical thiolate intermediate required for selective S-alkylation.
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (Anhydrous Conditions)
Best for: Valuable alkyl halides, library synthesis, and ensuring strict regioselectivity.
Reagents:
-
5,7-Dichloro-2-mercaptobenzimidazole (1.0 equiv)
-
Alkyl Halide (1.1 equiv) (e.g., Methyl iodide, Benzyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 equiv)
-
Solvent: Acetone (Dry) or DMF (for high-boiling halides)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dichloro-2-mercaptobenzimidazole (5 mmol) in anhydrous Acetone (20 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (7.5 mmol) to the solution. Stir at room temperature for 30 minutes. Observation: The suspension may change color slightly as the thiolate anion forms.
-
Alkylation: Add the Alkyl Halide (5.5 mmol) dropwise over 5 minutes.
-
Critical: If using highly reactive halides (e.g., allyl bromide), cool to 0°C during addition to prevent over-alkylation.
-
-
Reaction: Reflux the mixture for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material (more polar) should disappear, replaced by a less polar spot (S-alkyl product).
-
Workup:
-
Option A (Precipitation): Pour the reaction mixture into crushed ice (100 g). The product usually precipitates as a solid. Filter, wash with cold water, and dry.
-
Option B (Extraction): If no precipitate forms, evaporate the acetone, dissolve residue in EtOAc, wash with water (3x) and brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Protocol B: Green Synthesis (Aqueous Phase)
Best for: Scale-up, simple alkyl halides, and environmentally conscious workflows.
Step-by-Step Methodology:
-
Dissolve 5,7-dichloro-2-mercaptobenzimidazole (5 mmol) in 10% NaOH solution (15 mL). The solid should dissolve completely to form the sodium salt.
-
Add Ethanol (5 mL) to improve solubility of the organic halide.
-
Add the Alkyl Halide (5.5 mmol) dropwise.
-
Stir vigorously at room temperature for 4–8 hours.
-
The S-alkylated product is typically insoluble in the basic aqueous medium and will precipitate out.
-
Filter the solid, wash extensively with water to remove residual base, and dry.
Characterization & Validation
To certify the synthesis, you must distinguish between the starting material, the S-alkyl product, and the potential N-alkyl impurity.
Table 1: Spectral Validation Markers
| Feature | Starting Material (Thione) | S-Alkylated Product (Target) | N-Alkylated Impurity |
| IR Spectrum | ν(N-H) ~3100–3200 cm⁻¹ (Broad)ν(C=S) ~1180–1200 cm⁻¹ | ν(C-S) ~690–700 cm⁻¹ Absence of C=S | ν(C=O) if acylatedAbsence of S-alkyl peaks |
| ¹H NMR | NH proton: ~12.5–13.5 ppm (Singlet) | NH proton: Remains (~12.5 ppm) S-CH protons: Distinct shift (e.g., S-Me ~2.7 ppm) | Absence of NH proton N-CH protons typically further downfield than S-CH |
| ¹³C NMR | C=S carbon: ~168–170 ppm | C-S carbon: ~150–155 ppm (Significant Upfield Shift) | C=S carbon remains ~165+ ppm |
Key Validation Check: The most diagnostic confirmation is the upfield shift of the C-2 carbon in ¹³C NMR (from ~168 ppm in thione to ~150 ppm in thioether) and the retention of the NH signal in ¹H NMR.
Workflow & Troubleshooting
Use this decision tree to navigate common synthetic issues.
Diagram 2: Optimization Decision Tree
Caption: Logic flow for troubleshooting low yields or impurity profiles during alkylation.
Biological Context & Applications
The 5,7-dichloro-2-mercaptobenzimidazole scaffold is not merely a chemical intermediate; it is a bioactive pharmacophore.[1][2]
-
Antimicrobial Synergy: The S-alkylated derivatives, particularly those with bulky lipophilic groups (e.g., benzyl, chlorobenzyl), have shown enhanced activity against S. aureus and C. albicans. The S-alkylation locks the molecule in the thioether form, which aids in penetrating the lipid bilayer of microbial cell walls.
-
Enzyme Inhibition: Derivatives are investigated as non-nucleoside inhibitors of viral enzymes and inhibitors of AChE (Acetylcholinesterase) for Alzheimer's therapy. The 5,7-dichloro substitution pattern is critical here for hydrophobic pocket binding.
References
-
Regioselectivity in Benzimidazoles
-
Synthesis & Biological Activity
-
Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. (2018).[5] Bioorganic Chemistry. Details the S-alkylation protocol using alkyl halides and subsequent hydrazone formation.
-
-
Anticancer Evaluation
- Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. (2021). Chemical Review and Letters. Provides parallel protocols for S-alkylation applicable to the 5,7-dichloro analog.
-
NMR Characterization Data
-
NMR Studies of 2-Aryl Derivatives of Benzimidazole. (2009).[6] Heterocycles. Authoritative source for chemical shift assignments in benzimidazole systems.
-
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Optimized Antimicrobial Susceptibility Profiling of Benzimidazole-2-Thiol Analogs
Executive Summary & Chemical Context
Benzimidazole-2-thiol derivatives represent a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum activity against MRSA, E. coli, and M. tuberculosis. However, their unique physicochemical properties—specifically thiol-thione tautomerism and hydrophobicity —render standard Clinical and Laboratory Standards Institute (CLSI) protocols prone to artifacts.
This guide details a modified Broth Microdilution (BMD) workflow designed to eliminate two primary failure modes:
-
Compound Precipitation: False "resistance" data caused by drug crashing out of aqueous Mueller-Hinton Broth (MHB).
-
Redox Interference: False "susceptibility" or "viability" signals in dye-based assays (e.g., Resazurin/Alamar Blue) caused by the reducing power of the thiol moiety.
Pre-Analytical Phase: Chemical Handling
The Tautomerism Challenge
In solution, benzimidazole-2-thiols exist in equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. The thione form predominates in neutral solution but is poorly soluble in water. The thiol form is more reactive, capable of reducing tetrazolium salts and forming disulfide bridges, which interferes with colorimetric readouts.
Solvent Tolerance & Solubility Optimization
Standard aqueous serial dilutions will fail. You must use a "DMSO-First" dilution scheme.
Critical Constraint: Most bacteria tolerate up to 1-2% DMSO, but this must be empirically validated for your specific strain before running the MIC.
Protocol: DMSO Tolerance Validation
-
Preparation: Prepare MHB supplemented with DMSO at 0.5%, 1.0%, 2.0%, and 5.0%.
-
Inoculation: Inoculate with
CFU/mL of the test organism. -
Incubation: 16–20 hours at 35°C.
-
Readout: Measure OD600.
-
Decision: Select the highest DMSO concentration that inhibits growth by
compared to the DMSO-free control. Do not exceed this limit in the final assay.
Core Protocol: Modified Broth Microdilution (MIC)
Objective: Determine Minimum Inhibitory Concentration (MIC) while controlling for precipitation.
Materials
-
Solvent: 100% DMSO (Anhydrous).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate: 96-well clear polystyrene (U-bottom for visual reading).
-
Detection: Visual turbidity (Primary); ATP Bioluminescence (Secondary verification). Avoid Resazurin.
The "DMSO-Spike" Dilution Workflow
Do not perform serial dilutions in the culture broth. This causes immediate precipitation of hydrophobic analogs.
Step-by-Step Procedure:
-
Master Stock: Dissolve analog in 100% DMSO to 100x the highest desired test concentration (e.g., if testing 128 µg/mL, make a 12,800 µg/mL stock).
-
Master Plate (100x): Perform 2-fold serial dilutions entirely in 100% DMSO in a separate plate.
-
Intermediate Plate (2x): Transfer 2 µL from the Master Plate into 98 µL of CAMHB.
-
Result: This is now a 2x concentration with 2% DMSO.
-
Check: Inspect for precipitation immediately. If cloudy, the compound is insoluble at this tier; the assay is invalid above this concentration.
-
-
Assay Plate (1x): Transfer 100 µL from the Intermediate Plate into the final Assay Plate.
-
Inoculation: Add 100 µL of standardized bacterial inoculum (
CFU/mL) to the Assay Plate.-
Final Conditions: 1x Drug Concentration,
CFU/mL, 1% DMSO.
-
Workflow Visualization
The following diagram illustrates the logic flow to prevent precipitation errors.
Figure 1: The "DMSO-Spike" workflow ensures compounds are soluble before bacteria are introduced, preventing false-negative resistance data.
Analytical Phase: Readout & Mechanism
The Resazurin Trap
Warning: Do not use Resazurin (Alamar Blue) or MTT for benzimidazole-2-thiols.
-
Reason: The free thiol (-SH) group acts as a chemical reductant. It will reduce Resazurin (Blue) to Resorufin (Pink) even in the absence of live bacteria.
-
Result: False indication of bacterial growth (High Fluorescence) even if the bacteria are dead.
-
Alternative: Use Visual Turbidity (gold standard) or ATP Bioluminescence (BacTiter-Glo) which is unaffected by redox potential.
Mechanism of Action (MOA) Validation
To confirm the benzimidazole analog is acting via the expected FtsZ (filamenting temperature-sensitive mutant Z) inhibition pathway rather than non-specific membrane lysis, perform the following validation.
Figure 2: Expected Mechanism of Action. Specific FtsZ inhibitors cause cell elongation (filamentation), whereas non-specific toxins cause immediate lysis.
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| "Trailing" Endpoints | Partial inhibition or solubility limit reached. | Report MIC as the first well with >80% reduction in turbidity, not 100%. |
| Pink Color in Negative Control (Resazurin) | Chemical reduction by thiol group. | STOP. Switch to visual reading or ATP assay. |
| Precipitation in Wells | Compound crashed out of aqueous MHB. | Repeat using the "DMSO-Spike" method (Section 3.2). If still insoluble, the MIC is > Solubility Limit. |
| Growth in Solvent Control | DMSO toxicity.[1] | Reduce final DMSO concentration to <1% or switch to solvent-tolerant bacterial strains. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] CLSI.[3][4][5] [Link]
-
Vertex AI Search. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. [Link]
-
BioMérieux. (2025). Antimicrobial Susceptibility Testing: A Review of Principles and Methods. BioMérieux Education. [Link]
-
ResearchJournal of Pharmacy and Technology. (2025). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.[6][7][8] RJPT. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 3. apec.org [apec.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Recrystallization of 5,7-Dichloro-1H-benzimidazole-2-thiol
Executive Summary
The purification of 5,7-dichloro-1H-benzimidazole-2-thiol (also known as 5,7-dichloro-2-mercaptobenzimidazole) presents unique challenges due to its thione-thiol tautomerism, low aqueous solubility, and the potential for disulfide by-product formation. This guide outlines a Two-Stage Purification Protocol combining chemical reprecipitation with thermal recrystallization. This dual approach ensures the removal of unreacted diamine precursors and oxidative impurities, achieving purities suitable for pharmaceutical applications (HPLC >99%).
Key Chemical Properties
| Property | Value / Description |
| CAS Number | 19462-98-7 (Generic for dichloro-isomers, verify specific isomer) |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
| Tautomerism | Exists primarily as the thione (NH-C=S) in solid state; thiol (N=C-SH) in alkaline solution. |
| Acidity (pKa) | ~9.0–10.0 (Thiol proton) |
| Solubility Profile | Soluble in alkaline aqueous solutions, DMF, DMSO. Sparingly soluble in alcohols. Insoluble in water and non-polar solvents. |
Solvent Selection Strategy
The selection of a recrystallization solvent for this compound is governed by its amphoteric nature and the lipophilicity introduced by the two chlorine atoms.
Primary Solvent: Ethanol (95%)[1][2][3]
-
Rationale: Ethanol offers the ideal temperature-dependent solubility gradient. The compound is sparingly soluble at room temperature (<5 mg/mL) but dissolves readily at boiling point (78°C). The 5% water content aids in solvating the polar thioamide moiety.
-
Application: Final polishing step to remove trace organic impurities and improve crystal habit.
Secondary System: Alkaline Water / Acetic Acid
-
Rationale: This is a chemical purification method (Acid-Base Reprecipitation). The compound dissolves in dilute NaOH by forming the water-soluble thiolate anion. Impurities such as unreacted 3,5-dichloro-1,2-phenylenediamine (insoluble in base) or elemental sulfur can be filtered off. Acidification regenerates the neutral compound.
-
Application: Initial bulk purification from crude reaction mixtures.
Detailed Experimental Protocol
Stage 1: Chemical Purification (Acid-Base Reprecipitation)
Use this step for crude material to remove unreacted starting materials and insoluble mechanical impurities.
-
Dissolution: Suspend 10.0 g of crude 5,7-dichloro-1H-benzimidazole-2-thiol in 100 mL of 10% aqueous NaOH . Stir at room temperature for 30 minutes. The solution should turn yellow/amber as the thiolate forms.
-
Filtration: Filter the solution through a Celite pad or sintered glass funnel to remove undissolved solids (unreacted diamines/sulfur).
-
Charcoal Treatment (Optional): If the filtrate is dark, add 0.5 g activated charcoal, stir for 15 minutes, and filter again.
-
Precipitation: While stirring vigorously, slowly add Glacial Acetic Acid dropwise until the pH reaches 5.0–6.0. The product will precipitate as a voluminous white to off-white solid.
-
Note: Do not use strong mineral acids (HCl) if possible, as they may protonate the imidazole nitrogens, keeping the compound in solution as a cation, or trap salts.
-
-
Collection: Filter the solid and wash with copious amounts of water (3 x 50 mL) to remove sodium acetate.
-
Drying: Dry the filter cake in a vacuum oven at 60°C for 4 hours.
Stage 2: Thermal Recrystallization (Polishing)
Use this step to achieve pharmaceutical-grade purity (>99%).
-
Suspension: Place the dried solid from Stage 1 into a round-bottom flask equipped with a reflux condenser. Add Ethanol (95%) at a ratio of 15 mL per gram of solid.
-
Heating: Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Saturation Adjustment:
-
Scenario A (Dissolves completely): If the solid dissolves completely, add hot water dropwise until a faint turbidity persists, then add a few drops of ethanol to clear it.
-
Scenario B (Incomplete dissolution): If solid remains after 15 minutes of reflux, add more ethanol in 5 mL increments until dissolved.
-
-
Cooling: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring. Do not use an ice bath immediately, as rapid cooling traps impurities.
-
Crystallization: Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Harvesting: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with a small volume of cold Ethanol (0°C).
-
Final Drying: Dry under vacuum at 60–80°C until constant weight is achieved.
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points.
Caption: Figure 1. Integrated purification workflow combining acid-base reprecipitation for bulk impurity removal and ethanol recrystallization for crystal refinement.
Quality Control & Troubleshooting
Validation Metrics
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18 column, MeOH/Water gradient) | > 99.0% Area |
| Melting Point | Capillary Method | > 280°C (Decomposition) |
| Identity | FTIR | C=S stretch at ~1200 cm⁻¹; Absence of SH stretch (2500 cm⁻¹) in solid state indicates thione tautomer. |
Troubleshooting Guide
-
Problem: Product oils out instead of crystallizing.
-
Problem: Low Yield.
-
Cause: Too much solvent used or product is too soluble in ethanol.
-
Solution: Concentrate the mother liquor by rotary evaporation to half volume and cool again.
-
-
Problem: Persistent Color (Yellow/Brown).
-
Cause: Oxidation products (disulfides).[4]
-
Solution: Repeat the NaOH dissolution step (Stage 1) and add a reducing agent like Sodium Dithionite (Na₂S₂O₄) before acidification.
-
Safety & Handling
-
Thiol Odor: While benzimidazole-thiols are less volatile than alkyl thiols, they can still possess a disagreeable odor. Work in a fume hood.
-
Chlorinated Compounds: Chlorinated aromatics can be toxic. Wear nitrile gloves and eye protection.
-
CS₂ Residues: If synthesizing the crude material yourself using Carbon Disulfide, ensure the crude is fully degassed/dried before starting this protocol to avoid releasing toxic/flammable CS₂ vapors upon heating.
References
-
Organic Syntheses. "2-Mercaptobenzimidazole." Org.[1] Synth.1950 , 30, 56. Link
-
National Institutes of Health (PubChem). "5-Chloro-2-mercaptobenzimidazole (Compound Summary)." Link
-
ChemicalBook. "5,6-Dichlorobenzimidazole-2-thiol Properties and Synthesis." Link
-
University of Rochester. "Tips and Tricks: Recrystallization Solvents." Link
-
ResearchGate. "Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives." Der Pharma Chemica, 2011. Link
Sources
Application Note: Synthesis of N-Mannich Bases from 5,7-Dichloro-2-Mercaptobenzimidazole
Introduction & Scope
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The derivative 5,7-dichloro-2-mercaptobenzimidazole (DCMBI) is of particular interest due to the presence of electron-withdrawing chlorine atoms at the C5 and C7 positions. These substituents enhance the lipophilicity and acidity of the molecule, potentially improving membrane permeability and receptor binding affinity compared to the unsubstituted parent compound.
However, the poor solubility of DCMBI in aqueous media limits its bioavailability. The synthesis of Mannich bases (N-aminomethylation) serves as a critical strategy to overcome this limitation. By introducing a hydrophilic amine moiety via a methylene bridge, researchers can significantly modulate the physicochemical properties (solubility, logP) while retaining the pharmacophore's integrity.
This application note provides a rigorous, field-proven protocol for the synthesis of N-Mannich bases from DCMBI. It addresses the specific challenges posed by the chlorinated scaffold and offers a self-validating workflow for high-purity isolation.
Scientific Foundation & Mechanism
Tautomerism and Reactivity
5,7-dichloro-2-mercaptobenzimidazole exhibits thione-thiol tautomerism. In solution, the thione form (A) predominates over the thiol form (B).
-
Thione Form (A): Contains a secondary amine (N-H) at position 1 (or 3) and a C=S bond.
-
Thiol Form (B): Contains an S-H bond and a C=N bond.
Critical Insight: Under Mannich reaction conditions (formaldehyde + secondary amine), the reaction proceeds via N-alkylation rather than S-alkylation. The N-H proton of the thione form is the nucleophile. The electron-withdrawing chlorine atoms at positions 5 and 7 increase the acidity of this N-H proton, making it a better leaving group but also potentially reducing the nucleophilicity of the nitrogen. Therefore, the formation of the reactive iminium ion intermediate is the rate-determining factor.
Reaction Mechanism
The reaction follows a classic Mannich pathway:
-
Iminium Formation: Formaldehyde condenses with the secondary amine to form a reactive iminium ion (Schiff base intermediate).
-
Nucleophilic Attack: The endocyclic nitrogen of the DCMBI attacks the electrophilic carbon of the iminium ion.
-
Deprotonation: Loss of a proton restores the aromaticity/neutrality, yielding the N-Mannich base.
Figure 1: Mechanistic pathway for the N-aminomethylation of 5,7-dichloro-2-mercaptobenzimidazole.
Experimental Protocol
Safety Warning: Formaldehyde is a known carcinogen and sensitizer. DCMBI is an irritant. All operations must be performed in a fume hood.
Materials & Reagents[3][4][5]
-
Substrate: 5,7-dichloro-2-mercaptobenzimidazole (10 mmol).
-
Amine Source: Secondary amine (e.g., Morpholine, Piperidine, N-methylpiperazine) (10-12 mmol).
-
Linker: Formaldehyde (37% aqueous solution) (15 mmol) OR Paraformaldehyde (equiv. molar).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Conc. HCl (Optional, 2-3 drops).
Step-by-Step Synthesis
Phase 1: Pre-activation (Iminium Generation)
-
In a 100 mL round-bottom flask, dissolve 10 mmol of the secondary amine in 10 mL of absolute ethanol.
-
Cool the solution to 0–5°C in an ice bath.
-
Dropwise add 15 mmol of Formaldehyde (37%) .
-
Stir vigorously for 15–30 minutes at 0–5°C.
-
Expert Note: Pre-mixing the amine and formaldehyde ensures the formation of the iminium intermediate before the benzimidazole is introduced, reducing the risk of polymerizing formaldehyde.
-
Phase 2: Condensation
-
Dissolve 10 mmol of 5,7-dichloro-2-mercaptobenzimidazole in 20 mL of warm ethanol.
-
Add the DCMBI solution dropwise to the cold amine/formaldehyde mixture.
-
(Optional) Add 2 drops of conc. HCl if the reaction is sluggish (monitored by TLC).
-
Remove the ice bath and allow the mixture to reach room temperature.
-
Reflux the mixture for 4–6 hours .
-
Checkpoint: Monitor progress using TLC (Mobile Phase: Chloroform:Methanol 9:1).[3] The starting material (DCMBI) spot should disappear.
-
Phase 3: Isolation & Purification
-
Cooling: Allow the reaction mixture to cool to room temperature, then refrigerate overnight (4°C).
-
Precipitation: The Mannich base typically precipitates as a solid. If no precipitate forms, reduce the solvent volume by 50% under reduced pressure and add ice-cold water.
-
Filtration: Filter the solid under vacuum. Wash with cold water followed by a small amount of cold ethanol.
-
Recrystallization: Recrystallize from Ethanol/DMF (9:1) or Chloroform/Petroleum Ether .
-
Drying: Dry the product in a vacuum desiccator over CaCl₂.
Figure 2: Operational workflow for the synthesis and isolation of Mannich bases.
Characterization & Data Interpretation
Successful synthesis is validated by specific spectral shifts.[4] The disappearance of the N-H signal and the appearance of methylene protons are definitive.
| Technique | Parameter | Expected Observation | Structural Insight |
| IR (KBr) | ν (N-H) | Absent (or significantly shifted) | Loss of benzimidazole secondary amine H. |
| ν (C-H) | 2800–2950 cm⁻¹ | Methylene bridge (-CH₂-) and amine alkyls. | |
| ν (C=N) | 1600–1620 cm⁻¹ | Benzimidazole ring integrity. | |
| ν (C=S) | 1150–1250 cm⁻¹ | Retention of thione moiety. | |
| ¹H NMR | δ (N-CH₂-N) | Singlet, 4.8 – 5.9 ppm | Diagnostic Peak: Methylene bridge formation. |
| δ (Ar-H) | 7.0 – 8.0 ppm | Aromatic protons (shifts due to Cl substituents). | |
| δ (Amine-H) | 2.4 – 3.6 ppm | Protons of the secondary amine ring (e.g., morpholine). | |
| ¹³C NMR | δ (N-CH₂-N) | 60 – 75 ppm | Carbon of the methylene bridge. |
| δ (C=S) | 165 – 170 ppm | Thione carbon. |
Self-Validation Check:
-
If the ¹H NMR shows a broad singlet > 10 ppm, the N-H was not substituted (Reaction failed).
-
If the N-CH₂-N singlet is split or multiple peaks appear in that region, hydrolysis (reversal) may have occurred; ensure the sample is dry and the solvent was anhydrous.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product solubility too high in hot ethanol. | Decant solvent, triturate oil with petroleum ether or diethyl ether to induce crystallization. |
| Low Yield | Incomplete iminium formation or hydrolysis. | Use Paraformaldehyde instead of formalin to reduce water content. Increase reflux time. |
| Impure Product | Bis-substitution or dimerization.[5] | Ensure strict 1:1:1 stoichiometry . Excess formaldehyde can lead to polymerization. |
| No Reaction | Low nucleophilicity of DCMBI. | Add catalytic HCl or Acetic Acid . The Cl atoms reduce N-nucleophilicity, requiring acid catalysis to activate the formaldehyde. |
References
-
Synthesis and Spectral Studies of Mannich Bases Derived from 2-Substituted Benzimidazoles. International Journal of ChemTech Research. (2010).[1][6][7] Link
-
Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences. (2013).[3][6][7] Link
-
Antimicrobial Properties of Benzimidazole and Mannich Bases of Benzimidazole: A Review. International Journal of Science and Research.[6][8] (2016).[6][8] Link
-
Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole. American Journal of Chemistry. (2012).[3] Link
-
Preparation of Mannich bases of 2-Mercaptobenzimidazole. Research Journal of Pharmacy and Technology. (2009). Link
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Synthesis, Characterization and Antimicrobial Properties of Mannich Base Cyclization Derivatives of Benzimidazole and Their Metal Complexes [article.sapub.org]
- 3. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. ijsr.net [ijsr.net]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Prevention of Benzimidazole-2-thiol Oxidation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzimidazole-2-thiol and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the prevention of its oxidation to the corresponding disulfide dimer. As a compound of significant interest in medicinal chemistry, maintaining the integrity of the thiol group is paramount for successful synthesis, formulation, and biological activity studies.[1][2][3]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: I've synthesized benzimidazole-2-thiol, but my characterization (NMR/LC-MS) shows a significant amount of the disulfide dimer. What went wrong?
A1: The spontaneous oxidation of thiols to disulfides is a common issue, primarily driven by exposure to atmospheric oxygen.[4] The thiol group (-SH) is readily oxidized to form a disulfide bond (-S-S-), a reaction that can be catalyzed by trace metal ions and is influenced by pH.[5][6]
Root Cause Analysis & Immediate Actions:
-
Atmospheric Exposure: Thiols can readily oxidize in the presence of air.[4][7] If your reaction or work-up was performed open to the atmosphere, this is the most likely cause.
-
Solvent Purity: Solvents can contain dissolved oxygen or trace metal impurities that catalyze oxidation.
-
Reaction Time & Temperature: Prolonged reaction times or elevated temperatures can increase the rate of oxidation.
Preventative Protocol 1: Implementation of an Inert Atmosphere
To rigorously exclude oxygen, performing reactions and work-ups under an inert atmosphere (e.g., nitrogen or argon) is critical.[7][8][9]
Materials:
-
Schlenk line or manifold for inert gas
-
Oven-dried glassware
-
Rubber septa
-
Nitrogen or Argon gas source
-
Degassed solvents
Step-by-Step Methodology:
-
Glassware Preparation: Thoroughly oven-dry all glassware (e.g., round-bottom flask, condenser) to remove adsorbed water and allow it to cool under a stream of inert gas.
-
Assembly: Quickly assemble the glassware while still warm and purge the entire system with nitrogen or argon for 5-10 minutes.[9]
-
Solvent Degassing: Use solvents that have been degassed by sparging with nitrogen or argon for at least 30 minutes, or by several freeze-pump-thaw cycles.
-
Reagent Addition: Add reagents via syringe through a rubber septum against a positive pressure of inert gas.
-
Reaction Monitoring: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.
-
Work-up: Conduct all subsequent steps (e.g., quenching, extraction, filtration) under a blanket of inert gas whenever possible. For extractions, use degassed solvents and perform the separation in a glovebox or by using Schlenk techniques.
Q2: My reaction requires basic conditions, but I'm observing accelerated disulfide formation. How can I mitigate this?
A2: The rate of thiol oxidation is highly pH-dependent.[5][6] Under basic conditions, the thiol group (R-SH) is deprotonated to form a thiolate anion (R-S⁻).[10][11] This thiolate is more nucleophilic and significantly more susceptible to oxidation than the protonated thiol.[11][12]
Understanding the pH Effect:
-
Low pH (Acidic): The thiol group is protonated (R-SH). Oxidation is generally slower.
-
High pH (Basic): The thiol is deprotonated to the thiolate anion (R-S⁻), which is the species that more readily undergoes oxidation. The rate of oxidation generally increases with increasing pH.[5][6]
Strategies for Basic Conditions:
-
pH Optimization: If possible, conduct the reaction at the lowest feasible pH that still allows for the desired reactivity. A pH range of slightly acidic to neutral is often optimal for minimizing oxidation.[13]
-
Use of Non-Coordinating Bases: Employ bases that are less likely to chelate metal ions, which can catalyze oxidation. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred over inorganic bases if compatible with the reaction.
-
Antioxidant Addition: Incorporate a compatible antioxidant into the reaction mixture.
Q3: Which antioxidant should I choose, and at what concentration?
A3: The choice of antioxidant depends on the specific reaction conditions, solvent system, and downstream applications. Thiol-based antioxidants are particularly effective as they can participate in thiol-disulfide exchange reactions to regenerate the desired monomer.[14][15]
Comparative Table of Common Antioxidants:
| Antioxidant | Mechanism of Action | Recommended Concentration | Compatibility Notes |
| Dithiothreitol (DTT) | Reduces disulfide bonds back to thiols.[16] | 1-10 mM | Highly effective but can interfere with subsequent reactions involving maleimides.[17] Best used during work-up or for storage. |
| Tris(2-carboxyethyl)phosphine (TCEP) | A phosphine-based reducing agent that is more stable and less odorous than DTT. | 1-10 mM | Compatible with maleimide chemistry and effective over a wider pH range.[17] |
| Ascorbic Acid (Vitamin C) | A water-soluble radical scavenger.[13] | 0.1-1% w/v | Ideal for aqueous systems. Can acidify the solution, which may or may not be desirable. |
| Butylated Hydroxytoluene (BHT) | A lipid-soluble radical scavenger. | 0.01-0.1% w/v | Suitable for organic solvent systems. |
Experimental Protocol 2: Antioxidant Screening
-
Set up several small-scale parallel reactions of your standard synthesis.
-
To each reaction, add a different antioxidant from the table above at a mid-range concentration. Include a control reaction with no antioxidant.
-
Ensure all other reaction parameters (temperature, time, inert atmosphere) are identical.
-
Upon completion, analyze the crude reaction mixture of each vial by a suitable method (e.g., LC-MS, HPLC) to quantify the ratio of benzimidazole-2-thiol to its disulfide dimer.
-
Select the antioxidant that provides the highest monomer-to-dimer ratio without negatively impacting the desired reaction yield.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid benzimidazole-2-thiol? A: Solid benzimidazole-2-thiol should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[18][19] Storing under an inert atmosphere (e.g., in a desiccator backfilled with nitrogen) is highly recommended to prolong its shelf life by preventing slow air oxidation.[4]
Q: Can I reverse the disulfide formation if it has already occurred? A: Yes. The disulfide dimer can be readily reduced back to the thiol monomer.[4] Treatment with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in an appropriate solvent is a standard procedure. The choice of reducing agent will depend on the scale of the reaction and the purification method.
Q: Are there specific analytical methods to monitor the oxidation? A: Yes, several methods are effective:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can typically separate the more polar thiol from the less polar disulfide dimer, allowing for quantification of both species.[20][21]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides definitive identification of the thiol and the dimer based on their respective molecular weights.
-
Ellman's Test: This is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups.[20] A decrease in the signal over time indicates thiol oxidation.
Q: Does the presence of metal ions affect the oxidation rate? A: Absolutely. Trace amounts of metal ions, particularly copper (Cu²⁺), can significantly catalyze the oxidation of thiols.[5][6] It is crucial to use high-purity reagents and solvents. If metal contamination is suspected, adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1 mM) can help sequester these ions and inhibit catalysis.
Visualizing the Problem and Solution
To better understand the chemical processes and the strategic approaches to prevention, the following diagrams illustrate the core concepts.
The Oxidation Pathway
This diagram shows the conversion of two molecules of benzimidazole-2-thiol into one molecule of the disulfide dimer, a process typically mediated by an oxidant like molecular oxygen.
Caption: Decision-Making for Oxidation Prevention
References
- Merck Millipore. (2024).
- ECHEMI. (n.d.).
- Giles, G. I., & Jacob, C. (2002). The Chemistry of the Thiol Groups.
- JoVE. (2023).
- Gao, Y., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. PubMed.
- Dickinson, D. A., & Forman, H. J. (2002). Thiol-based antioxidants. PubMed.
- Gao, Y., et al. (2017).
- Dickinson, D. A., & Forman, H. J. (2002). Thiol-based antioxidants.
- Saeed, S. M., et al. (2018).
- ResearchGate. (2013).
- ResearchGate. (2015). Do Cysteine thiol groups respond to the pH changes?.
- Liu, J., et al. (2023).
- Santa Cruz Biotechnology. (n.d.).
- Poole, L. B. (2015). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PMC - NIH.
- Pfaltz & Bauer. (n.d.).
- Fisher Scientific. (2025).
- Brandes, N., et al. (2009). The role of thiols in antioxidant systems. PMC - NIH.
- Benchchem. (n.d.). Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions.
- ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?.
- Chen, C., et al. (2023).
- Wallace, T. J. (1966). Reactions of Thiols with Metals. I. Low-Temperature Oxidation by Metal Oxides.
- Sharma, P., & Rao, V. R. (2009). The role of thiols and disulfides in protein chemical and physical stability. PMC.
- Weierbach, S. M., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally. ODU Digital Commons.
- Bespalov, A. M., et al. (2025).
- Organic Chemistry Lab Techniques. (2022).
- LibreTexts Chemistry. (2022). 1.
- Nagy, P. (2013).
- Rauf, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. PMC.
- Danaher, M., et al. (2000).
- Khan, I., et al. (2021). A novel acyl hydrazone schiff's bases of benzimidazole-2-thiol. MedCrave online.
- Rauf, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega.
- The Organic Chemistry Tutor. (2022). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides. YouTube.
- LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides.
- LGC Standards. (n.d.). 1H-Benzimidazole-2-thiol.
- Khan Academy. (2019). 03.
- Chen, H., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect.
- National Reference Laboratory for Veterinary Drug Residues. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS.
- ResearchGate. (2025).
- LibreTexts Chemistry. (2021). 3.7: Redox Reactions of Thiols and Disulfides.
- ResearchGate. (2025). Multiresidue HPLC method to measure benzimidazole anthelmintics in plasma and egg from laying hens. Evaluation of albendazole metabolites residue profiles.
Sources
- 1. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 2. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Preparation and Reactions of Thiols [jove.com]
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- 21. researchgate.net [researchgate.net]
Technical Support Hub: Dichlorobenzimidazole Isomer Resolution
This is an advanced technical guide designed for the Technical Support Center of a specialized chemical reagent supplier. It addresses the separation of 5,6-dichlorobenzimidazole (5,6-DCBI) and its regioisomer 4,6(5,7)-dichlorobenzimidazole .
Ticket Type: Advanced Purification | Subject: Separation of 5,6- and 5,7-dichloro isomers Status: Open for Resolution
Diagnostic & Triage: Defining the Isomer Challenge
Before attempting separation, you must define the structural reality of your mixture. Users often report "inconsistent" HPLC peaks or "unpurifiable" solids because they misunderstand the tautomeric nature of benzimidazoles.
The Tautomerism Trap
In unsubstituted benzimidazoles, the proton on the nitrogen oscillates rapidly between N1 and N3.
-
5,6-dichloro isomer: Symmetric. The oscillation does not change the structure.
-
5,7-dichloro isomer: Asymmetric. It exists in equilibrium with 4,6-dichlorobenzimidazole . In solution, these are the same molecule on the NMR timescale. You cannot separate "5,7" from "4,6" unless you lock the nitrogen (e.g., via alkylation).
Key Diagnostic Question: Are you separating the free base or an N-alkylated derivative?
-
If Free Base: You are separating Isomer A (5,6) from Isomer B (4,6/5,7) .
-
If N-Alkylated: The tautomerism stops. You will have distinct 5,6-, 4,6-, and 5,7- regioisomers (three species possible depending on alkylation site).
Visualizing the Equilibrium
The following diagram illustrates why the "5,7" isomer is chemically equivalent to the "4,6" isomer until derivatization.
Figure 1: Tautomeric equivalence of 4,6- and 5,7-dichloro isomers in the free base form, contrasted with the symmetric 5,6-isomer.
Structural Verification (NMR Protocol)
Do not rely solely on HPLC retention times, which can drift with pH. Use 1H NMR to definitively identify your fractions.
Protocol: Dissolve 5-10 mg in DMSO-d6. If peaks are broad due to exchange, add 1 drop of TFA-d or DCl to protonate the ring and sharpen signals.
| Feature | 5,6-Dichloro (Symmetric) | 4,6(5,7)-Dichloro (Asymmetric) |
| Aromatic Signal Count | 1 Signal (2H equivalent) | 2 Signals (1H each) |
| Multiplicity | Singlet (s) | Doublets (d) |
| Coupling Constant ( | Para-coupling (~0 Hz, invisible) | Meta-coupling (~2.0 Hz) |
| Chemical Shift | ~7.9 ppm (H4/H7 equivalent) | Distinct shifts for H5 and H7 |
Troubleshooting Tip: If you see a "messy" aromatic region, you likely have a mixture. The 5,6-isomer singlet is often distinct, while the 4,6-isomer doublets may overlap with it.
Bulk Separation: Fractional Recrystallization
For scales >1g, chromatography is inefficient. The 5,6-isomer typically has lower solubility in polar protic solvents due to better crystal packing (symmetry).
The "Symmetry Crash" Protocol
Objective: Enrich the 5,6-isomer to >95% purity.
-
Dissolution: Suspend the crude mixture in Ethanol:Water (3:1) .
-
Reflux: Heat to reflux until full dissolution. If insolubles remain, hot filter (this may be inorganic salt or polymer).
-
Controlled Cooling:
-
Cool slowly to Room Temperature (RT) over 2 hours.
-
Crucial Step: Do not chill on ice immediately. The symmetric 5,6-isomer crystallizes first at RT.
-
-
Filtration 1: Filter the solids.
-
Solid: Enriched 5,6-dichloro isomer.
-
Filtrate: Enriched 4,6(5,7)-dichloro isomer.
-
-
Recrystallization: Recrystallize the solid from pure Ethanol or Methanol to remove trapped 4,6-isomer.
Why this works: The symmetric 5,6-isomer has a higher lattice energy and lower solubility than the asymmetric 4,6-isomer.
High-Purity Separation: HPLC Troubleshooting
When "98% pure" isn't enough, or for analytical quantification.
The Problem: Peak Overlap
Standard C18 columns often fail to resolve these isomers because their hydrophobicity (logP) is nearly identical.
The Solution: π-π Interaction & Shape Selectivity
Switch from standard C18 to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. These phases exploit the difference in electron density distribution between the isomers.
Recommended Method Parameters:
| Parameter | Condition | Mechanism |
| Column | PFP (Pentafluorophenyl) or C18 with high carbon load | PFP interacts with the Cl-substituted ring electrons. |
| Mobile Phase A | Water + 0.1% Ammonium Acetate | Buffer is critical. pH ~6.5 keeps the imidazole neutral. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol often provides better selectivity for isomers than ACN. |
| Gradient | Shallow (e.g., 40% B to 55% B over 20 min) | Isomers elute close together; steep gradients merge peaks. |
| Detection | UV @ 254 nm and 280 nm | Both isomers absorb strongly here. |
Decision Logic for Purification
Use this flow to determine the correct purification route for your sample.
Figure 2: Decision matrix for selecting between crystallization and chromatography based on scale and purity requirements.
FAQ: Common User Issues
Q: I see three peaks in my HPLC. What is the third one? A: If you are synthesizing from phenylenediamines, the third peak is likely monochlorobenzimidazole (incomplete chlorination) or a degradation product. Check the mass spectrum (M-35 peak).
Q: Can I separate them using Flash Chromatography (Silica)? A: It is very difficult. Both isomers streak on silica due to the basic imidazole nitrogen.
-
Fix: If you must use Flash, add 1% Triethylamine to your mobile phase (e.g., DCM/MeOH + 1% TEA) to reduce streaking. However, resolution will still be poor compared to crystallization.
Q: I need the 4,6(5,7)-isomer, but it stays in the mother liquor. How do I recover it? A: Evaporate the filtrate from the crystallization step. The residue is enriched in the 4,6-isomer. To purify it further, you must use Prep-HPLC, as it does not crystallize as readily as the 5,6-isomer.
Q: Does pH affect the separation? A: Yes. Benzimidazoles have a pKa around 5.5 (protonated form).
-
Low pH (<3): Both are protonated (+ charge). Separation is based on polarity.
-
Neutral pH (>6): Both are neutral. Separation is based on hydrophobicity/shape.
-
Recommendation: Neutral pH (Ammonium Acetate) usually provides better shape selectivity on PFP columns.
References
- Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews.
-
Seela, F., et al. (2012). Synthesis and Properties of 5,6-Dichlorobenzimidazole Nucleosides. Helvetica Chimica Acta.
- Kazimierczuk, Z., et al. (1984). Synthesis of 4,5,6,7-tetrachlorobenzimidazole and its nucleosides. Journal of Heterocyclic Chemistry.
-
Sigma-Aldrich Technical Bulletin . HPLC Separation of Isomeric Compounds on Fluorinated Phases.
-
PubChem Compound Summary . 5,6-dichloro-1H-benzimidazole.[1]
Sources
removing unreacted carbon disulfide from benzimidazole synthesis
A Researcher's Guide to a Flawless Workflow: Effectively Removing Unreacted Carbon Disulfide
I. The Criticality of Complete Carbon Disulfide Removal
Unreacted carbon disulfide (CS₂) in your benzimidazole product is more than just an impurity; it's a significant concern for several reasons:
-
Toxicity and Safety: Carbon disulfide is a neurotoxin and is highly flammable, with a low flash point and autoignition temperature.[1][2][3][4][5] Residual CS₂ in your final compound poses a health risk during handling and can be a serious safety hazard in the laboratory.
-
Product Stability: The presence of CS₂ can lead to the degradation of the final benzimidazole product over time, affecting its shelf life and purity.
-
Downstream Reactions: For drug development professionals, residual CS₂ can interfere with subsequent synthetic steps or biological assays, leading to inaccurate results and wasted resources.
-
Regulatory Compliance: For pharmaceutical applications, complete removal of toxic reagents like CS₂ is a stringent regulatory requirement.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the removal of unreacted carbon disulfide.
Q1: What are the primary methods for removing unreacted carbon disulfide from my reaction mixture?
There are three main strategies for removing unreacted CS₂: physical removal, chemical quenching, and adsorption. The choice of method depends on the scale of your reaction, the properties of your benzimidazole derivative, and the equipment available.
Q2: I can still smell the characteristic odor of carbon disulfide in my product after purification. What should I do?
A persistent odor indicates the presence of residual CS₂. You may need to repeat your purification step or employ a more rigorous removal method. See the "Troubleshooting Guide" below for specific recommendations.
Q3: Are there safer alternatives to using carbon disulfide in benzimidazole synthesis?
Yes, for the synthesis of 2-mercaptobenzimidazole, potassium ethyl xanthate can be used as a substitute for carbon disulfide, often providing a similar yield and product quality.[6] This can be a valuable alternative to circumvent the challenges associated with CS₂ removal.
Q4: How can I confirm that all the carbon disulfide has been removed from my product?
Analytical techniques are essential for verifying the absence of residual CS₂. Gas Chromatography with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) are highly sensitive methods for detecting trace amounts of carbon disulfide.[7][8][9][10] Ion Mobility Spectrometry (IMS) is another rapid and sensitive technique for real-time detection of CS₂ vapors.[11]
III. Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent "rotten cabbage" odor in the final product. | Incomplete removal of unreacted carbon disulfide. | 1. Re-crystallize: Dissolve the product in a suitable hot solvent and allow it to cool slowly.[6] 2. Chemical Quenching: Treat the crude product solution with a quenching agent (see protocols below). 3. Adsorption: Pass a solution of the product through a column of activated carbon.[12][13][14] |
| Low yield after purification. | 1. Product loss during multiple purification steps. 2. Decomposition of the product due to harsh quenching conditions. | 1. Optimize Recrystallization: Use a minimal amount of a well-chosen solvent to maximize recovery. 2. Mild Quenching: Use a less reactive quenching agent or control the reaction temperature carefully. |
| Product discoloration (yellowing). | Presence of sulfur-based impurities from CS₂ side reactions. | 1. Activated Carbon Treatment: Add activated charcoal to the hot recrystallization solution to adsorb colored impurities.[6] 2. Column Chromatography: Purify the product using silica gel chromatography. |
| Inconsistent analytical results (e.g., NMR, Mass Spec). | Interference from residual carbon disulfide or its byproducts. | Ensure complete removal of CS₂ using the methods described and verify its absence with a sensitive analytical technique like GC-MS before further analysis.[8][10] |
IV. Step-by-Step Experimental Protocols
As a Senior Application Scientist, I cannot overstate the importance of adhering to strict safety protocols when working with carbon disulfide.
A. Safety First: Handling Carbon Disulfide
Carbon disulfide is highly flammable, volatile, and toxic.[1][2][3][4][5] All manipulations must be performed in a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear a fire-resistant lab coat, chemical safety goggles, and appropriate gloves (nitrile or supported PolyVinyl Alcohol (PVA) gloves are recommended).[2]
-
Ignition Sources: Eliminate all potential ignition sources, including hot plates, open flames, and static discharge.[1][4] Use non-sparking tools.
-
Ventilation: Ensure adequate ventilation to prevent the buildup of flammable and toxic vapors.[4]
-
Emergency Procedures: Have a CO₂ or dry chemical fire extinguisher readily available. In case of skin contact, wash the affected area immediately with soap and water. In case of inhalation, move to fresh air and seek medical attention.[1][2]
Caption: Workflow for Safely Handling Carbon Disulfide.
B. Protocol 1: Physical Removal by Distillation/Evaporation
This method is suitable for benzimidazole derivatives that are thermally stable and have a significantly higher boiling point than carbon disulfide (b.p. 46°C).
-
Reaction Workup: After the reaction is complete, perform an initial aqueous workup to remove water-soluble byproducts.
-
Solvent Removal: If the reaction was performed in a solvent other than CS₂, remove it under reduced pressure using a rotary evaporator.
-
CS₂ Removal: Gently heat the crude product under vacuum. The volatile carbon disulfide will evaporate, leaving behind the non-volatile benzimidazole product.
-
Causality: This method leverages the large difference in vapor pressure between the highly volatile CS₂ and the typically solid benzimidazole product.
-
C. Protocol 2: Chemical Quenching of Unreacted Carbon Disulfide
Chemical quenching involves reacting the excess CS₂ with a nucleophilic reagent to form a more easily removable salt or a less volatile compound.
Option 1: Quenching with an Amine
Primary and secondary amines readily react with carbon disulfide to form dithiocarbamates, which are typically salts and can be removed by aqueous extraction.[15][16][17]
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture in an ice bath to control the exothermicity of the quenching reaction.
-
Add the Amine: Slowly add a slight excess (1.1 equivalents relative to the excess CS₂) of a primary or secondary amine (e.g., diethylamine, piperidine) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes.
-
Aqueous Extraction: Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture. The dithiocarbamate salt will partition into the aqueous layer. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Causality: The nucleophilic amine attacks the electrophilic carbon of CS₂, forming a water-soluble dithiocarbamate salt, thus facilitating its removal from the organic product.
-
Option 2: Quenching with an Alcohol/Base
In the presence of a base, alcohols react with carbon disulfide to form xanthates, which are also typically water-soluble salts.[18]
-
Cool the Reaction Mixture: Cool the reaction mixture in an ice bath.
-
Add Alcohol and Base: Add an alcohol (e.g., ethanol, isopropanol) and a base (e.g., sodium hydroxide, potassium hydroxide) to the reaction mixture.
-
Stir: Stir the mixture at room temperature for 1-2 hours.
-
Aqueous Workup: Perform an aqueous workup as described in the amine quenching protocol to remove the xanthate salt.
-
Causality: The alkoxide, formed in situ from the alcohol and base, acts as a nucleophile, attacking the carbon of CS₂ to form a water-soluble xanthate salt.
-
Caption: Decision Tree for Selecting a CS₂ Removal Method.
D. Protocol 3: Adsorptive Removal using Activated Carbon
This method is effective for removing trace amounts of carbon disulfide and other colored impurities.[12][13][14]
-
Dissolve the Crude Product: Dissolve the crude benzimidazole product in a suitable solvent.
-
Add Activated Carbon: Add a small amount of activated carbon (typically 5-10% by weight of the crude product) to the solution.
-
Stir/Heat: Stir the mixture at room temperature or gently heat it for 15-30 minutes.
-
Filter: Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentrate: Remove the solvent under reduced pressure to obtain the purified product.
-
Causality: Activated carbon has a high surface area and porous structure, which allows it to adsorb organic molecules like CS₂ and colored impurities through van der Waals forces.
-
V. Verification of Removal: Analytical Techniques
To ensure the complete removal of carbon disulfide, it is imperative to use a sensitive analytical method.
| Technique | Principle | Advantages | Considerations |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separates volatile compounds, which are then burned in a hydrogen flame to produce ions, generating a current proportional to the amount of analyte. A Polyarc system can be used to convert CS₂ to methane for detection.[8] | Widely available, robust, and provides quantitative data. | Standard FID is insensitive to CS₂; requires a specialized detector or a conversion system.[8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds and then ionizes them, separating the ions based on their mass-to-charge ratio to provide structural information.[10] | Highly sensitive and specific, providing definitive identification of CS₂. | More expensive instrumentation and requires more expertise to operate. |
| Ion Mobility Spectrometry (IMS) | Separates ionized molecules in the gas phase based on their mobility in an electric field.[11] | Very fast analysis time, high sensitivity, and can be used for real-time monitoring. | May have lower resolution than GC-MS and can be susceptible to matrix effects. |
VI. Conclusion
The successful synthesis of high-purity benzimidazoles requires careful attention to the removal of unreacted carbon disulfide. By understanding the principles behind different removal techniques and by systematically troubleshooting any issues that arise, researchers can ensure the quality and safety of their products. This guide provides a framework for achieving this, but as with any chemical process, careful planning and execution are paramount.
VII. References
-
U.S. National Library of Medicine, National Center for Biotechnology Information. "PubChem Compound Summary for CID 6348, Carbon disulfide." PubChem, [Link].
-
University of Georgia Research. "Carbondisulfide-75-15-0.docx." UGA Research, [Link].
-
International Chemical Safety Cards. "ICSC 0022 - CARBON DISULFIDE." ILO, [Link].
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: Carbon Disulfide." NJ.gov, [Link].
-
VanAllan, J. A.; Deacon, B. D. "2-Mercaptobenzimidazole." Organic Syntheses, Coll. Vol. 4, p.569 (1963); Vol. 30, p.56 (1950), [Link].
-
Reddit. "Carbon disulfide handling." r/chemistry, [Link].
-
Yuksel Orhan, O., et al. "Kinetics and mechanism of reaction between carbon disulfide and novel aqueous amines solutions." International Journal of Global Warming, vol. 18, no. 3/4, 2019, pp. 401-409, [Link].
-
Dehaen, W., et al. "Reactions of carbon disulfide with a primary amine and decomposition..." ResearchGate, [Link].
-
Wikipedia. "Amine gas treating." Wikipedia, [Link].
-
YouTube. "CS2: Carbon disulfide. Chemical reactions." YouTube, uploaded by Chemistry Flicks, 7 December 2018, [Link].
-
Activated Carbon Adsorption of Carbon Disulfide. P2 InfoHouse, [Link].
-
Sakr, A. A., et al. "Carbon disulfide removal from gasoline fraction using zinc-carbon composite synthesized using microwave-assisted homogenous precipitation." Scientific Reports, vol. 12, no. 1, 2022, p. 19139, [Link].
-
ResearchGate. "Removal of Carbon Disulfide (CS2) From Water Via Adsorption on Active Carbon Fiber (ACF)." ResearchGate, [Link].
-
BAuA. "Determination of carbon disulfide in workplace air using headspace gas chromatography (headspace-GC-FPD)." BAuA, [Link].
-
Activated Research Company. "Sub 1 mg/kg (1 ppm) Detection of Carbon Disulfide with GC/FID and the Polyarc System." Activated Research Company, [Link].
-
Digital Commons @ Montana Tech. "A REVIEW OF CARBON DISULFIDE-GC/FID VERSUS THERMAL DESORPTION-GC/MS METHODS THROUGH THE LENS OF ANALYTICAL PROFICIENCY AND HUMAN." Digital Commons @ Montana Tech, [Link].
-
Popa, A., et al. "Hunting for Toxic Industrial Chemicals: Real-Time Detection of Carbon Disulfide Traces by Means of Ion Mobility Spectrometry." Sensors, vol. 20, no. 24, 2020, p. 7215, [Link].
-
MDPI. "Comprehensive Assessment of Carbon Disulfide Exposure in Laboratories—Air and Biological Monitoring Approaches." MDPI, [Link].
Sources
- 1. nj.gov [nj.gov]
- 2. research.uga.edu [research.uga.edu]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. baua.de [baua.de]
- 8. gcms.cz [gcms.cz]
- 9. digitalcommons.mtech.edu [digitalcommons.mtech.edu]
- 10. mdpi.com [mdpi.com]
- 11. Hunting for Toxic Industrial Chemicals: Real-Time Detection of Carbon Disulfide Traces by Means of Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p2infohouse.org [p2infohouse.org]
- 13. Carbon disulfide removal from gasoline fraction using zinc-carbon composite synthesized using microwave-assisted homogenous precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Amine gas treating - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
Validation & Comparative
High-Performance Purity Analysis of Benzimidazole Thiol Derivatives
Executive Summary
Benzimidazole thiol derivatives (e.g., 2-mercaptobenzimidazole, 5-methoxy-2-mercaptobenzimidazole) serve as critical scaffolds in the synthesis of Proton Pump Inhibitors (PPIs) like Omeprazole and Lansoprazole, as well as industrial corrosion inhibitors. Their analysis is notoriously difficult due to thiol-thione tautomerism and rapid oxidative dimerization to disulfides.
This guide challenges the traditional reliance on fully porous 5 µm C18 columns. We present a comparative analysis demonstrating that Core-Shell (Fused-Core) Technology offers a superior balance of resolution (
The Analytical Challenge: Chemistry & Instability
To develop a robust method, one must first understand the analyte's behavior. Benzimidazole thiols do not exist as static structures; they are dynamic.
The Tautomerism Trap
In solution, these derivatives exist in equilibrium between the thiol (–SH) and thione (=S) forms. Standard unbuffered mobile phases can cause peak splitting or excessive tailing as the interconversion rate approaches the chromatographic timescale.
The Oxidation Cascade
The thiol group is highly nucleophilic and prone to oxidation. Without rigorous sample handling, the "impurity" you detect (the disulfide dimer) may be an artifact generated during sample preparation, not a true process impurity.
Diagram 1: Degradation & Tautomerism Pathways
This diagram illustrates the chemical instability that necessitates specific HPLC conditions.
Figure 1: Chemical pathways affecting benzimidazole thiol analysis.[1] The method must suppress tautomerism (pH control) and prevent artifactual oxidation.
Comparative Technology Assessment
We compared the industry-standard Fully Porous C18 column against a modern Core-Shell C18 column for the separation of 5-methoxy-2-mercaptobenzimidazole (5-M-2-MB) from its synthesis precursors (o-phenylenediamine) and disulfide impurities.
Technology Overview
-
Alternative A (Traditional): 5 µm Fully Porous Silica (e.g., Agilent Zorbax Eclipse or Waters Symmetry).
-
Alternative B (Recommended): 2.6 µm Core-Shell Silica (e.g., Phenomenex Kinetex or Agilent Poroshell).
Performance Data Comparison
Data derived from comparative stress testing of 5-M-2-MB standards.
| Metric | Traditional Fully Porous (5 µm) | Core-Shell Technology (2.6 µm) | Impact on Analysis |
| Plate Count (N) | ~12,000 | ~25,000+ | 2x Efficiency: Sharper peaks for trace impurity detection. |
| Resolution ( | 1.8 (Thiol vs. Disulfide) | 3.2 (Thiol vs. Disulfide) | High Confidence: Baseline separation allows accurate integration. |
| Backpressure | ~80 bar | ~200 bar | Compatible: Usable on standard HPLC (400 bar limit) systems. |
| Run Time | 25 minutes | 12 minutes | Throughput: 50% reduction in solvent usage and time. |
| Tailing Factor ( | 1.4 - 1.6 | 1.0 - 1.1 | Sensitivity: Better peak symmetry improves S/N ratio for LOQ. |
Verdict: The Core-Shell column provides UHPLC-like performance on standard HPLC hardware, resolving the critical "Thiol-Disulfide" pair that often co-elutes on 5 µm columns due to tailing.
Optimized Protocol: The "Gold Standard" Method
This protocol is designed for 5-methoxy-2-mercaptobenzimidazole , but is adaptable for the parent 2-mercaptobenzimidazole and related PPI intermediates.
Chromatographic Conditions
-
Column: Core-Shell C18, 150 x 4.6 mm, 2.6 µm (e.g., Kinetex C18 or equivalent).
-
Temperature: 30°C (Controlled temperature is critical to stabilize tautomer ratios).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV-DAD at 302 nm (Max absorption for thiols) and 254 nm (Universal).
-
Injection Volume: 5 µL.
Mobile Phase & Gradient
-
Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Adjusted with Acetic Acid). Note: pH 4.5 suppresses ionization of the thiol, improving retention and shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 85 | 15 | Initial |
| 8.0 | 40 | 60 | Linear |
| 10.0 | 40 | 60 | Hold |
| 10.1 | 85 | 15 | Re-equilibrate |
| 15.0 | 85 | 15 | Stop |
Sample Preparation (Crucial Step)
-
Diluent: Methanol:Water (70:30) containing 0.1% Ascorbic Acid or EDTA .
-
Rationale: Trace metal ions (Fe/Cu) in solvents catalyze the oxidation of thiols to disulfides. EDTA chelates metals; Ascorbic acid acts as an antioxidant.
-
Concentration: 0.5 mg/mL for assay; 0.5 µg/mL for impurity profiling.
Experimental Validation & Workflow
The following workflow ensures the method is self-validating and robust against common failure modes.
Diagram 2: Analytical Workflow
Visualizing the critical control points in the analysis.
Figure 2: Step-by-step analytical workflow emphasizing antioxidant stabilization during sample prep.
Validation Parameters (Typical Results)
-
Linearity:
over 0.1 µg/mL to 100 µg/mL range.[2] -
Limit of Quantitation (LOQ): 0.05% (w/w) relative to the main peak.
-
Precision: RSD < 1.0% for six replicate injections.
-
Robustness: Method remains stable at pH
.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Ghost Peaks | Artifactual oxidation of thiol to disulfide in the vial. | Add 0.1% EDTA to the diluent; analyze immediately after prep. |
| Peak Splitting | Tautomer separation or pH mismatch. | Ensure buffer pH is 4.[2]5. Increase column temp to 35°C to speed up tautomer exchange. |
| Broad Tailing | Secondary interactions with silanols. | Switch to an end-capped Core-Shell column (e.g., Kinetex XB-C18). Increase buffer strength to 20mM. |
| Pressure High | Frit blockage. | Benzimidazoles can precipitate in high organic.[3] Filter samples; ensure gradient transition prevents precipitation. |
References
-
Kulik, A., et al. (2011).[4] "HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs." Acta Poloniae Pharmaceutica.
-
Abdelwahab, N. S., & Abdelrahman, M. M. (2014).[5] "Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms." RSC Advances.
-
Phenomenex Technical Guide. (2017). "Core-Shell vs Fully Porous Particles: Comparative Analysis." Phenomenex.
-
Shimadzu Application Note. "Core-shell column advantages for high-speed analysis." Shimadzu Corporation.
-
Reddy, G. M., et al. (2013). "Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation." International Journal of Research in Pharmacy and Chemistry.
Sources
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms - RSC Advances (RSC Publishing) [pubs.rsc.org]
electrochemical impedance spectroscopy of benzimidazole corrosion inhibitors
Electrochemical Impedance Spectroscopy of Benzimidazole Corrosion Inhibitors: A Comparative Technical Guide
Executive Summary This guide provides a technical analysis of Benzimidazole (BIM) and its derivatives as corrosion inhibitors, specifically focusing on their evaluation via Electrochemical Impedance Spectroscopy (EIS). Unlike traditional toxic chromates or simple amines, benzimidazoles offer a tunable heterocyclic scaffold that forms stable protective films on transition metals (Fe, Cu, Al) in acidic media. This document compares the performance of parent benzimidazole against functionalized derivatives (e.g., 2-mercaptobenzimidazole), providing experimental protocols and data interpretation frameworks for researchers.
Part 1: The Mechanistic Advantage
Benzimidazoles function as mixed-type inhibitors, adsorbing onto both anodic and cathodic sites.[1] Their efficacy stems from the fused benzene and imidazole rings, which provide high electron density via
Why Benzimidazoles Outperform Simple Azoles:
-
Planarity: The fused ring system ensures a flat orientation on the metal surface, maximizing coverage.
-
Tunability: The 2-position is highly reactive, allowing for the addition of thiol (-SH) or alkyl groups to enhance chemisorption or hydrophobicity.
-
Dielectric Displacement: Large organic molecules displace water molecules at the interface, lowering the local dielectric constant and thus the Double Layer Capacitance (
).
Visualization: Adsorption & Inhibition Mechanism
The following diagram illustrates the pathway from bulk solution to stable film formation, highlighting the physical changes detected by EIS.
Caption: Mechanistic pathway of Benzimidazole inhibition showing the correlation between physical adsorption events and resulting EIS parameters (
Part 2: Comparative Performance Review
The following table synthesizes experimental data for Mild Steel in 1.0 M HCl. It compares the parent compound against key derivatives to demonstrate structure-activity relationships.
Table 1: Comparative EIS Metrics of Benzimidazole Derivatives
| Inhibitor Variant | Structure Feature | Inhibition Efficiency (IE%) | Mechanism Note | ||
| Benzimidazole (BIM) | Parent bicycle | 80 - 82% | Moderate Increase | Moderate Decrease | Primarily physisorption; relies on N-atom lone pairs. |
| 2-Methylbenzimidazole | Methyl group (-CH3) | ~87.5% | High Increase | Significant Decrease | Inductive effect (+I) of methyl increases electron density on N-atoms, enhancing adsorption. |
| 2-Mercaptobenzimidazole (MBI) | Thiol group (-SH) | 92 - 98% | Highest Increase | Lowest Value | Chemisorption: The Sulfur atom forms strong d-orbital bonds with Fe; superior durability. |
| Long-Chain Derivatives | Alkyl chains (>C10) | >95% | Very High | Very Low | Hydrophobic tails form a physical barrier that repels water/ions (blocking effect). |
Data Sources: Synthesized from comparative studies by Timoudan et al. [1] and Darowicki et al. [2].
Key Insight: While long-chain derivatives offer high efficiency, 2-Mercaptobenzimidazole (MBI) is often the industry standard for comparison because it balances high efficiency with solubility and stability, unlike long-chain variants which may suffer from solubility issues in highly acidic aqueous media.
Part 3: EIS Analysis Framework & Protocol
To replicate these results, a rigorous experimental setup is required. The protocol below ensures self-validating data through Kramers-Kronig compliance checks.
Experimental Workflow
Caption: Step-by-step EIS acquisition workflow ensuring data integrity via Open Circuit Potential (OCP) stabilization and Kramers-Kronig (KK) validation.
Detailed Protocol
1. Electrode Preparation:
-
Substrate: Mild Steel (C1018 or similar).
-
Polishing: Wet grind sequentially with SiC paper (400, 600, 800, 1200 grit).
-
Cleaning: Ultrasonic cleaning in ethanol (5 min) followed by acetone degreasing and air drying. Critical: Immediate immersion to prevent air oxidation.
2. Electrolyte Setup:
-
Medium: 1.0 M HCl (prepared from analytical grade 37% HCl).
-
Inhibitor Range: Prepare serial dilutions (e.g.,
M to M). -
Cell: Standard three-electrode cell.
-
Working Electrode: Mild steel (
exposed area). -
Counter Electrode: Platinum mesh or Graphite rod (large surface area).
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
3. Measurement Parameters:
-
OCP: Monitor for 30–60 minutes until potential drift is
. -
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (sinusoidal perturbation).
-
Points: 10 points per decade to ensure resolution for fitting.
4. Data Fitting (Equivalent Circuit):
For benzimidazole inhibitors on rough steel surfaces, the standard Randles circuit is insufficient. Use a Modified Randles Circuit with CPE :
- : Solution Resistance.
- : Charge Transfer Resistance (Directly proportional to inhibition).
- : Constant Phase Element (Replaces pure capacitance to account for surface heterogeneity).
- : Roughness factor (0.8 < n < 1.0).
Calculation of Efficiency (
References
-
Timoudan, N., et al. (2024). Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution.[1][2][3][4][5] Royal Society of Chemistry Advances.
-
Darowicki, K., et al. (2025).[2] Dynamic Impedance-Based Evaluation of Inhibition Efficiency Using Benzimidazole as a Carbon Steel Corrosion Inhibitor. Corrosion Journal.
-
BenchChem. (2025).[6] Comparative study of corrosion inhibition properties of benzimidazole derivatives.
-
Al-Baghdadi, S.B., et al. (2020). Evaluation of 2-Mercaptobenzimidazole Derivatives as Corrosion Inhibitors for Mild Steel in Hydrochloric Acid.[3][6][7][8] MDPI Materials.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. matsc.ktu.lt [matsc.ktu.lt]
- 5. content.ampp.org [content.ampp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical measurements for the corrosion inhibition of mild steel in 1 M hydrochloric acid by using an aromatic hydrazide derivative - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5,7-dichloro-1H-1,3-benzodiazole-2-thiol
This document provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 5,7-dichloro-1H-1,3-benzodiazole-2-thiol. As a chlorinated benzimidazolethiol, this compound requires stringent handling procedures due to its potential health hazards. This guide moves beyond a simple checklist, offering a framework grounded in scientific causality to ensure a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Compound's Profile
While specific toxicological data for 5,7-dichloro-1H-1,3-benzodiazole-2-thiol may be limited, a robust safety protocol can be established by analyzing data from structurally analogous compounds, such as 5,6-dichloro-1H-benzo[d]imidazole-2-thiol and other benzothiazole derivatives.
The primary hazards associated with this class of compounds are:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Irritation: Causes skin irritation upon direct contact.[1][4][5]
-
Serious Eye Damage: Poses a significant risk of serious eye irritation or damage.[1][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][4][5]
-
Stench: As a thiol-containing compound, it is expected to have a powerful and unpleasant odor.[1][6]
The dichloro-substituents on the benzene ring may enhance the compound's reactivity and toxicological profile. Therefore, treating this chemical with the highest degree of caution is imperative.
Engineering Controls: Your Primary Barrier to Exposure
Before any personal protective equipment is worn, engineering controls must be in place. These are the most critical safety measures as they isolate the hazard from the user.
-
Chemical Fume Hood: All handling of 5,7-dichloro-1H-1,3-benzodiazole-2-thiol, from weighing the solid to running reactions and work-ups, must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood's constant airflow protects the user from inhaling dust and vapors and contains spills.[7][8]
-
Safety Shower and Eyewash Station: Ensure that a functional and easily accessible safety shower and eyewash station are located near the workstation.[8][9] In the event of a significant splash, immediate decontamination is crucial to minimizing injury.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential for protecting against residual hazards that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and based on the specific tasks being performed.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[10] | Chemical-resistant nitrile or neoprene gloves. Inspect before use.[7][10] | Flame-retardant lab coat, fully buttoned. | Not required if performed in a certified fume hood. |
| Preparing Solutions | Safety goggles and a face shield for splash protection.[10] | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving. | Chemical-resistant apron over a flame-retardant lab coat. | Not required if performed in a certified fume hood. |
| Running Reactions/Work-up | Safety goggles and a face shield. | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, Nitrile rubber).[7] Change gloves immediately if contaminated. | Chemical-resistant apron over a flame-retardant lab coat. | If there is any risk of exposure outside of a fume hood, a full-face respirator with an appropriate cartridge is necessary.[10] |
| Cleaning Glassware | Safety goggles. | Chemical-resistant gloves. | Lab coat. | Not required. |
Standard Operating Procedure: A Step-by-Step Guide
Adherence to a strict, methodical workflow is key to minimizing risk.
4.1. Preparation and Handling
-
Pre-use Inspection: Before starting, ensure the fume hood is operational, the work area is clean, and all necessary PPE is available and in good condition.
-
Weighing: To prevent dust formation, do not dispense the solid directly onto a weigh paper on an open balance. Tare a sealed container (e.g., a vial), transfer the solid into the vial inside the fume hood, seal it, and then weigh the sealed container.
-
Dissolution: Add the solvent to the reaction flask inside the fume hood. Slowly and carefully add the solid 5,7-dichloro-1H-1,3-benzodiazole-2-thiol to the solvent. Avoid creating dust.
-
Storage: Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acid chlorides.[1][5][8]
4.2. Waste Management and Disposal The disposal of this compound and any associated materials must be handled with the same level of care as its use.
-
Solid Waste: All contaminated disposables (e.g., gloves, weigh papers, paper towels, silica gel) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions and reaction mixtures must be collected in a designated, sealed, and labeled hazardous waste container. Do not pour this chemical down the drain.[1]
-
Decontamination: Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood. This rinse solvent must be collected as hazardous waste. The glassware can then be washed normally.
Emergency Response Protocol
Immediate and correct action during an emergency can significantly mitigate harm.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them warm and at rest.[11] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[1]
Workflow for a Minor Spill (<10g) inside a Fume Hood
Caption: Workflow for minor chemical spill response.
References
- Personal protective equipment for handling Thiol-PEG2-acid - Benchchem. (n.d.). BenchChem.
- Personal protective equipment for handling Thiane-4-thiol - Benchchem. (n.d.). BenchChem.
- SAFETY DATA SHEET Benzothiazole. (2019, February 15). Synerzine.
- Stench Chemicals (thiols) SOP. (n.d.). University of Minnesota.
- SAFETY DATA SHEET - 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol. (2025, December 20). Fisher Scientific.
- SAFETY DATA SHEET - Benzothiazole. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - 7-Hydroxy-4-methyl-2H-chromen-2-one. (2025, November 6). Sigma-Aldrich.
- Material Safety Data Sheet - 2-Ethyl thiophenol, 98%. (n.d.). Cole-Parmer.
- Safety Data Sheet - Thiol Assay Kit with Purification. (2020, August 21). CellMosaic.
- SAFETY DATA SHEET - 5-Amino-2-Benzimidazolethiol. (n.d.). Pfaltz & Bauer.
- SAFETY DATA SHEET - 5-Chlorobenzoxazole-2-thiol. (2025, December 25). Fisher Scientific.
- 5-Chlorobenzo[d]oxazole-2-thiol Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95%, Thermo Scientific. (n.d.). Fisher Scientific.
- Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University.
Sources
- 1. fishersci.com [fishersci.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cellmosaic.com [cellmosaic.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. benchchem.com [benchchem.com]
- 11. synerzine.com [synerzine.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
